Technical Documentation Center

5-nitro-1H-imidazole-2-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-nitro-1H-imidazole-2-carbaldehyde
  • CAS: 33543-81-6

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 5-Nitro-1H-imidazole-2-carbaldehyde: A Technical Guide

Executive Summary In the landscape of antiparasitic and antibacterial drug discovery, 5-nitro-1H-imidazole-2-carbaldehyde (CAS 33543-81-6) and its primary synthetic surrogate, 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiparasitic and antibacterial drug discovery, 5-nitro-1H-imidazole-2-carbaldehyde (CAS 33543-81-6) and its primary synthetic surrogate, 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde (CAS 4750-57-6), serve as foundational pharmacophores. These molecules are the critical building blocks for synthesizing a wide array of bioactive compounds, including the antichagasic agent Megazol and various Metronidazole analogs.

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic electrophilic hub. The presence of the electron-withdrawing nitro group at the 5-position drastically increases the electrophilicity of the 2-carbaldehyde moiety, enabling highly efficient condensation reactions with amines, hydrazines, and thiosemicarbazides. This whitepaper dissects the physicochemical profile, bioreductive mechanisms, and field-proven synthetic protocols associated with this critical intermediate.

Molecular Architecture & Physicochemical Profile

The reactivity of 5-nitroimidazole-2-carbaldehydes is dictated by their rigid, planar molecular architecture. Crystallographic studies reveal that the nitro group is nearly coplanar with the imidazole ring, a conformation that maximizes extended electron delocalization across the heteroaromatic system . This coplanarity effectively drains electron density from the C2 position, rendering the attached formyl group highly susceptible to nucleophilic attack.

To facilitate comparative analysis for formulation and synthetic planning, the quantitative physicochemical parameters of the parent compound and its predominant methylated derivative are summarized below.

Table 1: Comparative Physicochemical Parameters
Parameter5-Nitro-1H-imidazole-2-carbaldehyde1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde
CAS Registry Number 33543-81-64750-57-6
Molecular Formula C₄H₃N₃O₃C₅H₅N₃O₃
Molecular Weight 141.08 g/mol 155.11 g/mol
LogP (Hydrophobicity) ~ -0.20-0.125
Density N/A1.52 g/cm³
Boiling Point N/A368.8 °C (at 760 mmHg)
Flash Point N/A176.8 °C

Note: Due to the high polarity and hydrogen-bonding capacity of the unsubstituted 1H-imidazole, the 1-methyl derivative is overwhelmingly preferred in lipophilic drug design to improve membrane permeability (LogP).

Mechanistic Role in Drug Development: Bioreductive Activation

In drug development, the 5-nitroimidazole core is not merely a structural scaffold; it is a finely tuned prodrug trigger . Compounds derived from 5-nitro-1H-imidazole-2-carbaldehyde exert their cytotoxic effects on anaerobic bacteria and protozoa (e.g., Trypanosoma cruzi) via a bioreductive activation pathway .

The causality of this mechanism relies on the specific reduction potential of the 5-nitro group. Host mammalian cells typically lack the specific nitroreductases (e.g., Type I nitroreductases) required to reduce the nitro group efficiently, conferring a high therapeutic index. Once inside the pathogen, the nitro group undergoes a single-electron reduction to form a highly reactive nitro radical anion, initiating a cascade that ultimately crosslinks parasitic DNA.

ActivationPathway Prodrug 5-Nitroimidazole (Prodrug) Radical Nitro Radical Anion (R-NO2•⁻) Prodrug->Radical 1e⁻ reduction Enzyme Nitroreductase Enzyme Enzyme->Prodrug Catalysis Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso +e⁻, +2H⁺ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ DNA DNA Crosslinking & Strand Breakage Hydroxylamine->DNA Reactive Adducts

Caption: Bioreductive activation pathway of 5-nitroimidazole derivatives leading to pathogen cell death.

Synthesis & Experimental Protocols

The synthesis of 5-nitroimidazole-2-carbaldehydes requires precise chemoselectivity. The most robust method involves the controlled oxidation of the corresponding alcohol precursor (e.g., 1-methyl-5-nitro-1H-imidazole-2-methanol) .

Experimental Workflow

SynthesisWorkflow Start 1-Methyl-5-nitro-1H- imidazole-2-methanol Solvent Anhydrous Toluene (Reflux 110°C, 4h) Start->Solvent Reagent Activated MnO2 (Oxidant) Reagent->Solvent Addition Purification Centrifugation & Prep-HPLC Solvent->Purification Crude Extract Product 1-Methyl-5-nitro-1H- imidazole-2-carbaldehyde Purification->Product Yield ~50%

Caption: Experimental workflow for the chemoselective oxidation of 5-nitroimidazole-2-methanol.

Protocol: Chemoselective Oxidation via Activated MnO₂

Objective: To generate the 2-carbaldehyde derivative without over-oxidation to the carboxylic acid. Rationale (Expertise): Activated manganese dioxide (MnO₂) is selected as a mild, heterogeneous oxidant. Because the imidazole-2-methanol acts electronically as a pseudo-benzylic alcohol, MnO₂ provides perfect chemoselectivity. Furthermore, the heterogeneous nature of the reaction creates a self-validating system: reaction completion is easily monitored, and the spent oxidant is removed via simple mechanical centrifugation, avoiding complex aqueous workups that could hydrate the sensitive aldehyde.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask purged with N₂, add 0.500 g (3.18 mmol) of 1-methyl-5-nitro-1H-imidazole-2-methanol.

  • Solvent Addition: Suspend the substrate in 20 mL of anhydrous toluene. Causality: Toluene's high boiling point (110 °C) provides the necessary thermal activation energy for the heterogeneous reaction, while its hydrophobicity prevents the formation of gem-diols (aldehyde hydration).

  • Oxidant Introduction: Add 1.384 g (15.9 mmol, 5 eq.) of activated MnO₂.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 110 °C for 4 hours under continuous magnetic stirring.

  • Reaction Monitoring (Self-Validation): Aliquot 10 µL of the mixture, filter through a 0.22 µm PTFE syringe filter, and analyze via TLC (DCM:MeOH 95:5). The complete disappearance of the lower-Rf alcohol spot confirms reaction termination.

  • Isolation: Cool the mixture to room temperature. Isolate the supernatant by centrifugation at 4000 rpm for 10 minutes to pellet the spent manganese salts.

  • Purification: Decant the organic phase, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via preparative HPLC to yield the pure carbaldehyde (Typical yield: ~50.0%).

Analytical Characterization & Orthogonal Validation

To ensure the structural integrity of the synthesized 5-nitro-1H-imidazole-2-carbaldehyde, orthogonal analytical techniques must be employed.

Chromatographic Profiling (HPLC)

A reverse-phase (RP) HPLC method is utilized to assess purity 1.

  • Stationary Phase: Low silanol activity mixed-mode column (e.g., Newcrom R1, 3 µm particle size). Causality: Low silanol activity prevents secondary cation-exchange interactions with the basic imidazole nitrogen, eliminating peak tailing and ensuring high resolution.

  • Mobile Phase: Acetonitrile (MeCN) / Water / 0.1% Phosphoric acid. Causality: Phosphoric acid maintains a low pH to fully protonate the imidazole ring, ensuring a predictable, sharp retention time. Note: For LC-MS downstream applications, phosphoric acid must be substituted with 0.1% formic acid to maintain system volatility.

Spectroscopic Signatures (NMR)

Nuclear Magnetic Resonance provides definitive structural validation :

  • ¹H NMR (CDCl₃, 500 MHz): The defining feature is the highly deshielded aldehyde proton, which appears as a sharp singlet at δ 9.95 ppm . The C4 imidazole proton resonates at δ 8.12 ppm .

  • ¹³C NMR (CDCl₃, 125.8 MHz): The electrophilic carbonyl carbon (C=O) is observed at δ 183.6 ppm , while the nitro-bearing C5 carbon appears at δ 143.1 ppm .

References

  • Different molecular conformations in the crystal structures of three 5-nitroimidazolyl derivatives Acta Crystallographica Section E: Crystallographic Communications[Link]

  • Rhenium(I) and technetium(I) complexes with megazol derivatives: towards the development of a theranostic platform for Chagas disease Dalton Transactions (Royal Society of Chemistry)[Link]

  • Separation of Imidazole-2-carboxaldehyde, 1-methyl-5-nitro- on Newcrom R1 HPLC column SIELC Technologies Applic

Sources

Exploratory

The Biological Activity and Mechanistic Profiling of 5-Nitro-1H-imidazole-2-carbaldehyde: A Technical Guide

Executive Summary In the landscape of medicinal chemistry and drug development, the 5-nitroimidazole scaffold remains one of the most resilient and versatile pharmacophores for treating neglected tropical diseases and an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, the 5-nitroimidazole scaffold remains one of the most resilient and versatile pharmacophores for treating neglected tropical diseases and anaerobic bacterial infections[1]. At the synthetic heart of this class is 5-nitro-1H-imidazole-2-carbaldehyde (most commonly utilized in its N-methylated form, 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde ).

This compound is not merely a structural curiosity; it is a highly reactive precursor essential for the synthesis of life-saving therapeutics, including the potent trypanocidal agent Megazol[1][2]. The presence of the electrophilic carbaldehyde moiety at the C2 position provides an ideal anchor for generating Schiff bases, hydrazones, and thiosemicarbazones. These conjugations extend the π-electron system, fine-tuning the reduction potential of the 5-nitro group and directly dictating the molecule's biological efficacy and pharmacokinetic profile[3].

Mechanistic Grounding: The Bioactivation Cascade

The biological activity of 5-nitro-1H-imidazole-2-carbaldehyde derivatives is fundamentally governed by their nature as prodrugs . Their efficacy relies on a self-validating mechanism of selective toxicity: they remain inert in mammalian host cells but become highly cytotoxic in the low-redox-potential environments characteristic of anaerobic bacteria and microaerophilic protozoa[4][5].

Selective Toxicity and Enzymatic Reduction

The causality behind the selective action of 5-nitroimidazoles lies in the specific enzymatic machinery of the target pathogens. Organisms such as Trypanosoma cruzi, Leishmania donovani, and Helicobacter pylori possess unique low-potential electron transport proteins. Enzymes such as Pyruvate:ferredoxin oxidoreductase (PFOR) , nitroreductase (NTR) , and thioredoxin reductase (TrxR) facilitate the transfer of electrons to the nitro group of the imidazole ring[5][6].

Because mammalian cells lack these specific low-potential pathways (and typically possess higher intracellular oxygen concentrations that can futilely cycle the radical back to the parent compound), the drug is selectively activated only within the pathogen[6].

Reactive Intermediates and Cytotoxic Endpoints

The reduction of the 5-nitro group is not a single step, but a cascade that generates highly reactive, short-lived electrophiles:

  • One-Electron Reduction: The initial step generates a nitro radical anion (R-NO₂•⁻) . This species induces severe oxidative stress and lipid peroxidation[4][7].

  • Further Reduction: Subsequent electron transfers yield a nitroso intermediate (R-NO) and eventually a hydroxylamine (R-NHOH)[5].

These intermediates exert their biological activity through two primary mechanisms:

  • DNA Damage: The radical species cause direct single- and double-strand DNA breaks and helix destabilization, halting replication[5].

  • Protein Adduct Formation: The electrophilic nitroso intermediates form covalent adducts with critical thiol-containing enzymes (e.g., TrxR), irreversibly disrupting the pathogen's antioxidant defense mechanisms and leading to rapid cell death[6][8].

Bioactivation Prodrug 5-Nitroimidazole (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction Enzymes Reductases (PFOR, NTR, TrxR) Enzymes->Prodrug Catalysis Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Further Reduction DNA DNA Damage (Strand Breaks) Radical->DNA Oxidative Stress Proteins Protein Adducts (TrxR Inhibition) Nitroso->Proteins Covalent Binding Death Parasite/Bacterial Cell Death DNA->Death Proteins->Death

Bioactivation cascade of 5-nitroimidazoles leading to DNA damage and cell death.

Quantitative Biological Activity Profile

Derivatives synthesized from 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde exhibit broad-spectrum efficacy. The table below summarizes the biological activity of key compound classes derived from this central precursor.

Derivative Class / CompoundTarget PathogenBiological Activity (IC₅₀ / MIC)Mechanistic Notes
Benzofuranone Hybrids (Compound 5n) Leishmania donovaniIC₅₀ = 0.016 mM (16 µM)Bioactivated predominantly by NTR1; exhibits high selectivity indices over mammalian macrophages[9].
Megazol (Thiosemicarbazone derivative) Trypanosoma cruziIC₅₀ ~ 9.9 µMHighly potent trypanocidal agent; development limited historically by mutagenic side effects[1][2].
Nitroheteroaryl Thiadiazoles Helicobacter pyloriMIC < 8 µ g/disk Remarkable antimicrobial activity against both metronidazole-sensitive and resistant strains[10][11].
Rhenium(I) Megazol Complexes Trypanosoma cruziIC₅₀ = 15.3 µMTheranostic platform; metal complexation alters lipophilicity and cellular uptake dynamics[3][12].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the carbaldehyde precursor and the subsequent biological evaluation of its derivatives. These workflows are designed as self-validating systems.

Synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde

Causality: The oxidation of 1-methyl-5-nitro-1H-imidazole-2-methanol to the corresponding carbaldehyde requires a mild, selective oxidant. Strong oxidants will push the reaction to the carboxylic acid, rendering the C2 position useless for downstream condensation. Activated manganese dioxide (MnO₂) is chosen because it selectively halts oxidation at the aldehyde stage under anhydrous conditions[3][12].

Step-by-Step Protocol:

  • Preparation: In a 100 mL reaction flask purged with N₂ to maintain an inert environment, dissolve 0.500 g (3.18 mmol) of 1-methyl-5-nitro-1H-imidazole-2-methanol in 20 mL of anhydrous toluene[12].

  • Oxidation: Add 1.384 g (15.9 mmol, ~5 equivalents) of activated MnO₂ to the solution[12].

  • Reflux: Heat the reaction mixture under reflux at 110 °C for exactly 4 hours. Self-Validation Check: Monitor the reaction via UPLC (Ultra-Performance Liquid Chromatography) to confirm the disappearance of the alcohol peak and the emergence of the aldehyde peak at ~1.55 minutes[3].

  • Isolation: Cool the mixture to room temperature and isolate the supernatant by centrifugation to remove the solid manganese waste[12].

  • Purification: Evaporate the toluene under reduced pressure. Purify the raw oily product using preparative HPLC to yield the pure carbaldehyde (Typical yield: ~50.0%)[3][12].

In Vitro Antiprotozoal Screening Protocol

Causality: When evaluating the synthesized derivatives (e.g., Megazol analogs) against T. cruzi or L. donovani, a Resazurin (Alamar Blue) microtiter assay is preferred over traditional MTT. Resazurin provides a continuous, non-destructive fluorometric readout based on the metabolic capacity of living parasites, preventing interference from the highly colored nitroimidazole derivatives[13].

Step-by-Step Protocol:

  • Cell Seeding: Seed axenic amastigotes or promastigotes in 96-well microtiter plates at a density of 1×105 cells/well in appropriate supplemented media (e.g., RPMI-1640)[9].

  • Drug Exposure: Treat the cells with serial dilutions of the synthesized 5-nitroimidazole derivatives (ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO < 1%) and a positive control (e.g., Benznidazole or Nifurtimox)[3][9].

  • Incubation: Incubate the plates at 37 °C (or 26 °C for certain promastigote strains) in a 5% CO₂ atmosphere for 72 hours.

  • Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 to 6 hours.

  • Quantification: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Start 1-Methyl-5-nitro-1H- imidazole-2-methanol Oxidation Oxidation (MnO2, Toluene, 110°C) Start->Oxidation Intermediate 5-Nitro-1H-imidazole- 2-carbaldehyde Oxidation->Intermediate Condensation Condensation (Thiosemicarbazide) Intermediate->Condensation Drug Target Derivative (e.g., Megazol) Condensation->Drug Assay In Vitro Screening (Resazurin/MTT) Drug->Assay

Synthetic workflow and biological screening pipeline for 5-nitroimidazole derivatives.

Sources

Foundational

The Synthetic Versatility of 5-Nitro-1H-imidazole-2-carbaldehyde: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous anti-infective d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous anti-infective drugs, including the widely-used metronidazole.[1][2] The potent biological activity of this class of compounds is intrinsically linked to the 5-nitro group, which undergoes reductive activation within anaerobic bacteria and protozoa to generate cytotoxic reactive nitrogen species that induce cellular damage.[3][4][5][6] The introduction of a formyl group at the C2 position of the 5-nitroimidazole ring, affording 5-nitro-1H-imidazole-2-carbaldehyde, provides a versatile chemical handle for the synthesis of a diverse array of derivatives with potential therapeutic applications. This guide offers a comprehensive overview of the synthesis, characterization, and reactivity of this pivotal building block, empowering researchers to explore its full potential in drug discovery and development.

Synthesis of 5-Nitro-1H-imidazole-2-carbaldehyde: A Proposed Route

While a direct, high-yield synthesis of 5-nitro-1H-imidazole-2-carbaldehyde is not extensively documented, a plausible and efficient synthetic route can be proposed based on the well-established chemistry of imidazoles. This proposed pathway commences with the readily available 2-methyl-5-nitroimidazole and proceeds via a two-step sequence involving hydroxymethylation followed by selective oxidation.

Step 1: Synthesis of (5-Nitro-1H-imidazol-2-yl)methanol

The initial step involves the introduction of a hydroxymethyl group at the 2-position of 2-methyl-5-nitroimidazole. This can be achieved through a variety of methods, with a common approach being the reaction with a suitable source of formaldehyde.

Experimental Protocol: Synthesis of (5-Nitro-1H-imidazol-2-yl)methanol

  • Materials: 2-Methyl-5-nitroimidazole, paraformaldehyde, dimethylsulfoxide (DMSO).

  • Procedure:

    • In a sealed, glass-lined reaction vessel, a mixture of 2-methyl-5-nitroimidazole and paraformaldehyde in dimethylsulfoxide is prepared.

    • The vessel is securely sealed and heated to an appropriate temperature (e.g., 150-160 °C) for a specified duration (e.g., 15 hours).

    • After cooling to room temperature, the reaction mixture is transferred to a distillation apparatus.

    • The dimethylsulfoxide is removed by distillation under reduced pressure.

    • The resulting residue is subjected to extraction with a suitable hot solvent, such as benzene.

    • The combined organic extracts are cooled, leading to the crystallization of (5-nitro-1H-imidazol-2-yl)methanol.

    • The crystalline product is collected by filtration and dried.

Step 2: Oxidation to 5-Nitro-1H-imidazole-2-carbaldehyde

The selective oxidation of the primary alcohol, (5-nitro-1H-imidazol-2-yl)methanol, to the corresponding aldehyde is the crucial final step. Manganese dioxide (MnO₂) is a widely used and effective reagent for the oxidation of allylic and benzylic alcohols, and it has been successfully employed for the oxidation of 2-hydroxymethylimidazoles to their corresponding aldehydes.[7][8] This reagent offers the advantage of mild reaction conditions, which are essential to prevent over-oxidation to the carboxylic acid or degradation of the sensitive nitroimidazole ring.

Experimental Protocol: Synthesis of 5-Nitro-1H-imidazole-2-carbaldehyde

  • Materials: (5-Nitro-1H-imidazol-2-yl)methanol, activated manganese dioxide (MnO₂), a suitable inert solvent (e.g., dichloromethane, chloroform, or acetone).

  • Procedure:

    • To a stirred suspension of a significant excess of activated manganese dioxide in an inert solvent, a solution of (5-nitro-1H-imidazol-2-yl)methanol in the same solvent is added portionwise at room temperature.

    • The reaction mixture is stirred vigorously at room temperature, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction (disappearance of the starting material), the solid manganese dioxide and manganese salts are removed by filtration through a pad of celite.

    • The filter cake is washed thoroughly with the solvent.

    • The combined filtrate is concentrated under reduced pressure to yield the crude 5-nitro-1H-imidazole-2-carbaldehyde.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure aldehyde.

Synthesis of 5-nitro-1H-imidazole-2-carbaldehyde cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Oxidation 2-Methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole Reaction_1 2-Methyl-5-nitroimidazole->Reaction_1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_1 DMSO, Heat DMSO, Heat (5-Nitro-1H-imidazol-2-yl)methanol (5-Nitro-1H-imidazol-2-yl)methanol DMSO, Heat->(5-Nitro-1H-imidazol-2-yl)methanol start_step2 (5-Nitro-1H-imidazol-2-yl)methanol->start_step2 Intermediate Reaction_1->DMSO, Heat Reaction_2 start_step2->Reaction_2 MnO2 MnO2 MnO2->Reaction_2 Solvent Solvent 5-Nitro-1H-imidazole-2-carbaldehyde 5-Nitro-1H-imidazole-2-carbaldehyde Solvent->5-Nitro-1H-imidazole-2-carbaldehyde Reaction_2->Solvent

Caption: Proposed synthetic workflow for 5-nitro-1H-imidazole-2-carbaldehyde.

Physicochemical and Spectroscopic Characterization

The accurate characterization of 5-nitro-1H-imidazole-2-carbaldehyde is paramount for its use in subsequent synthetic transformations and biological evaluations. The following table summarizes the expected physicochemical and spectroscopic data based on the analysis of structurally related compounds.[9][10][11]

PropertyExpected Value
Molecular Formula C₄H₃N₃O₃
Molecular Weight 141.08 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point Expected to be in the range of 180-220 °C (by analogy to related imidazole-2-carboxaldehydes)
¹H NMR (DMSO-d₆) δ (ppm): ~13.5 (br s, 1H, NH), ~9.7 (s, 1H, CHO), ~8.5 (s, 1H, H4)
¹³C NMR (DMSO-d₆) δ (ppm): ~185 (C=O), ~150 (C5-NO₂), ~145 (C2), ~130 (C4)
IR (KBr, cm⁻¹) ~3100-3300 (N-H stretch), ~1680-1700 (C=O stretch, aldehyde), ~1520-1550 (asymmetric NO₂ stretch), ~1340-1370 (symmetric NO₂ stretch)
Mass Spec. (EI) m/z (%): 141 (M⁺), 111 (M⁺ - NO), 95 (M⁺ - NO₂), 67

Key Reactions and Synthetic Applications

The dual functionality of 5-nitro-1H-imidazole-2-carbaldehyde, comprising a reactive aldehyde group and a reducible nitro group, makes it a valuable precursor for a wide range of chemical transformations.

Reactions of the Aldehyde Group

The aldehyde moiety readily undergoes nucleophilic addition and condensation reactions, providing access to a diverse library of derivatives.

The Knoevenagel condensation with active methylene compounds is a powerful C-C bond-forming reaction.[6][12][13] This reaction can be used to introduce a variety of functionalized side chains at the 2-position of the imidazole ring.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials: 5-Nitro-1H-imidazole-2-carbaldehyde, malononitrile, a basic catalyst (e.g., piperidine, triethylamine, or a solid-supported base), a suitable solvent (e.g., ethanol, acetonitrile, or water).[14]

  • Procedure:

    • To a solution of 5-nitro-1H-imidazole-2-carbaldehyde and malononitrile in the chosen solvent, a catalytic amount of the base is added.

    • The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product often precipitates.

    • The solid product is collected by filtration, washed with a cold solvent, and dried.

    • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Knoevenagel Condensation 5-Nitro-1H-imidazole-2-carbaldehyde 5-Nitro-1H-imidazole-2-carbaldehyde Reaction 5-Nitro-1H-imidazole-2-carbaldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Base_Catalyst Base_Catalyst Product 2-((5-Nitro-1H-imidazol-2-yl)methylene)malononitrile Base_Catalyst->Product Reaction->Base_Catalyst

Caption: Knoevenagel condensation of 5-nitro-1H-imidazole-2-carbaldehyde.

The condensation with primary amines to form Schiff bases (imines) is a fundamental reaction of aldehydes.[15][16][17] This reaction provides a straightforward method to link the 5-nitroimidazole core to other pharmacophores or functional groups.

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Materials: 5-Nitro-1H-imidazole-2-carbaldehyde, a primary amine (e.g., aniline or a substituted aniline), a suitable solvent (e.g., ethanol or methanol), and an optional acid catalyst (e.g., a few drops of glacial acetic acid).

  • Procedure:

    • A solution of 5-nitro-1H-imidazole-2-carbaldehyde and an equimolar amount of the primary amine in the solvent is prepared.

    • A catalytic amount of acid is added, and the mixture is refluxed for several hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the Schiff base product often crystallizes out.

    • The product is collected by filtration, washed with a cold solvent, and dried.

Schiff Base Formation 5-Nitro-1H-imidazole-2-carbaldehyde 5-Nitro-1H-imidazole-2-carbaldehyde Reaction 5-Nitro-1H-imidazole-2-carbaldehyde->Reaction Primary_Amine R-NH2 Primary_Amine->Reaction Acid_Catalyst Acid_Catalyst Schiff_Base Schiff Base Product Acid_Catalyst->Schiff_Base Reaction->Acid_Catalyst

Caption: Formation of a Schiff base from 5-nitro-1H-imidazole-2-carbaldehyde.

Reactions of the Nitro Group

The nitro group is the key to the biological activity of this class of compounds and can also be chemically transformed, most commonly through reduction.

The reduction of the nitro group to an amino group opens up another avenue for derivatization, allowing for the synthesis of amides, sulfonamides, and other nitrogen-containing functionalities. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.[6][18]

Experimental Protocol: Reduction of the Nitro Group

  • Materials: 5-Nitro-1H-imidazole-2-carbaldehyde, a catalyst (e.g., 10% Palladium on carbon), a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate), and a suitable solvent (e.g., methanol or ethanol).

  • Procedure:

    • A solution of 5-nitro-1H-imidazole-2-carbaldehyde in the solvent is placed in a hydrogenation vessel.

    • A catalytic amount of Palladium on carbon is added to the solution.

    • The vessel is flushed with nitrogen and then filled with hydrogen gas to the desired pressure (or the transfer hydrogenation reagent is added).

    • The mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases or TLC analysis indicates the complete consumption of the starting material.

    • The catalyst is removed by filtration through celite.

    • The filtrate is concentrated under reduced pressure to yield the crude 5-amino-1H-imidazole-2-carbaldehyde.

    • The product can be purified by crystallization or column chromatography.

Nitro Group Reduction 5-Nitro-1H-imidazole-2-carbaldehyde 5-Nitro-1H-imidazole-2-carbaldehyde Reaction 5-Nitro-1H-imidazole-2-carbaldehyde->Reaction Reducing_Agent H2, Pd/C Reducing_Agent->Reaction Solvent Solvent Amino_Product 5-Amino-1H-imidazole-2-carbaldehyde Solvent->Amino_Product Reaction->Solvent

Caption: Reduction of the nitro group to an amino group.

Applications in Drug Development

The synthetic accessibility and versatile reactivity of 5-nitro-1H-imidazole-2-carbaldehyde position it as a highly valuable building block in drug discovery. Its derivatives have been explored for a range of therapeutic applications, primarily leveraging the well-established antimicrobial properties of the 5-nitroimidazole core.

  • Antimicrobial Agents: By modifying the C2 substituent via reactions of the aldehyde group, it is possible to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This allows for the development of new antimicrobial agents with improved efficacy, a broader spectrum of activity, or the ability to overcome existing drug resistance mechanisms.[10][19]

  • Anticancer Agents: The hypoxic environment of many solid tumors provides an ideal setting for the reductive activation of nitro-aromatic compounds. This has led to the investigation of 5-nitroimidazole derivatives as hypoxia-selective cytotoxins and as radiosensitizers to enhance the efficacy of radiation therapy.[6]

  • Antiparasitic Agents: The 5-nitroimidazole scaffold is effective against a variety of protozoan parasites. Derivatization of 5-nitro-1H-imidazole-2-carbaldehyde can lead to the discovery of new antiparasitic drugs with improved activity and reduced toxicity.[5]

Conclusion

5-Nitro-1H-imidazole-2-carbaldehyde is a versatile and valuable building block in medicinal chemistry. Its synthesis, while not extensively detailed in the literature, can be reliably achieved through a proposed two-step sequence from 2-methyl-5-nitroimidazole. The presence of both a reactive aldehyde and a reducible nitro group provides a rich platform for the synthesis of a diverse range of derivatives. The continued exploration of the chemistry of this compound holds significant promise for the development of novel and effective therapeutic agents to address unmet medical needs in infectious diseases, oncology, and beyond.

References

  • Paoli-Lombardo, R., Primas, N., Hutter, S., Castera-Ducros, C., & Vanelle, P. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. Retrieved from [Link]

  • Process For The Preparation Of 2 Methyl 5 Nitroimidazole 1 Ethanol. (n.d.). Quick Company. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-nitrophenyl)-1H-imidazole-2-carbaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole methylsulfonate. Retrieved from [Link]

  • Dockner, T., Frank, A., & Karn, H. (1988). Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity. European Patent Office.
  • Podesva, C., & Vagi, K. (1966). Process for the preparation of I-(Z-HY- DROXYETHYL) IMIDAZGLE DERlVATlVlES. United States Patent Office.
  • A facile and efficient green protocol for the Knoevenagel condensation in aqueous media. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Fugarolas, W., Reyes-Carmona, L., Landeros-Rivera, B., Almaguer-Flores, A., & Barba-Behrens, N. (n.d.). Distortion/interaction analysis for nucleophile-addition transition... ResearchGate. Retrieved from [Link]

  • Norris, W. P., & Wright, G. F. (1953). Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactions. Journal of the Chemical Society, Perkin Transactions 1, 1051-1056.
  • Bell, M. R., & Zalay, A. W. (1985). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1531-1536.
  • Synthesis complexes of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazoles.... (n.d.). ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-. Retrieved from [Link]

  • Selective oxidation of 5-hydroxymethylfurfural with H2O2 catalyzed by a molybdenum complex. (n.d.). Green Chemistry. Retrieved from [Link]

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Girhepunje, N. S., Kedar, P. S., Ittadwar, A. M., & Dumore, N. G. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480.
  • NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists. Retrieved from [Link]

  • Patel, K. D., & Patel, N. K. (2012). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica, 4(3), 1145-1150.
  • Pourkhalili, N., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research.
  • Heravi, M. M., Tehrani, M. H., Bakhtiari, K., & Oskooie, H. A. (2006). A practical Knoevenagel condensation catalyzed by imidazole. Journal of Chemical Research, 2006(10), 657-658.
  • Church, D. L., Laishley, E. J., & Rabin, P. A. (1990). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. International journal of antimicrobial agents, 1(1), 21–26.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022, June 30). Semantic Scholar. Retrieved from [Link]

  • A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. (n.d.). Aston Publications Explorer. Retrieved from [Link]

  • Bunu, S. J., et al. (2024).
  • Crozet, M. D., et al. (2012). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 17(3), 2827-2840.
  • MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annul
  • Selective oxidation of 5-hydroxymethylcytosine with micelle incarcerated oxidants to determine it at single base resolution. (2015, December 15). Chemical science, 7(3), 1833–1839.
  • Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. (2023, October 18). FABAD Journal of Pharmaceutical Sciences.
  • Seshaiah, K., et al. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 1-5.
  • Corey, E. J., Gilman, N. W., & Ganem, B. E. (1968). New methods for the oxidation of aldehydes to carboxylic acids and esters. Journal of the American Chemical Society, 90(20), 5616-5617.
  • LibreTexts Chemistry. (2019, June 5). 13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. Retrieved from [Link]

  • Khan Academy. (n.d.). Unit 5: Nucleophilic addition reactions of aldehydes and ketones. Retrieved from [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole ? (2016, June 24). ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

  • Photocatalytic selective oxidation of the terminal methyl group of dodecane with molecular oxygen over atomically dispersed Ti in a mesoporous SiO2 m
  • Selective methylene oxidation in α,β-unsaturated carbonyl natural products. (n.d.).
  • 2-METHYLIMIDAZOLE. (n.d.).
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022, May 4). Der Pharma Chemica.
  • Chemoselective methylene oxidation in aromatic molecules. (n.d.).

Sources

Exploratory

discovery and history of 5-nitro-1H-imidazole-2-carbaldehyde

An In-Depth Technical Guide to the Discovery and History of 5-Nitro-1H-imidazole-2-carbaldehyde Abstract The 5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents, with a rich history span...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and History of 5-Nitro-1H-imidazole-2-carbaldehyde

Abstract

The 5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents, with a rich history spanning over seven decades. This technical guide provides a comprehensive overview of the discovery and history of a key derivative, 5-nitro-1H-imidazole-2-carbaldehyde. While the specific inaugural synthesis of this compound is not historically landmarked, its existence is a logical and crucial step in the broader exploration of 5-nitroimidazole chemistry. This document delves into the historical context of its parent class, plausible synthetic pathways, physicochemical properties, and its significance as a versatile intermediate for drug development professionals. We will explore the causality behind synthetic choices and provide detailed experimental protocols grounded in established chemical principles.

The Genesis of Nitroimidazoles: A Historical Perspective

The journey into the world of nitroimidazole-based therapeutics began in the 1950s. In 1953, Japanese scientist K. Maeda discovered a natural product from Nocardia mesenterica with notable antibacterial activity.[1] This compound was later identified as Azomycin, or 2-nitroimidazole, marking the first entry of this class of compounds into the scientific literature.[1] The discovery of Azomycin was a revolutionary moment that catalyzed extensive synthetic exploration of the nitroimidazole scaffold.

This research wave led to the synthesis of numerous analogs and regioisomers, with a particular focus on the 5-nitroimidazole series.[1] The rationale was to develop compounds with potent therapeutic effects but lower toxicity than the initial 2-nitroimidazole lead. This effort culminated in the emergence of Metronidazole in 1960, a 5-nitroimidazole derivative that became the drug of choice for treating infections caused by anaerobic bacteria and various protozoa.[2][3] The success of Metronidazole firmly established 5-nitroimidazoles as a critical class of antimicrobial agents.[4]

The mechanism of action for these compounds is integral to their efficacy. The nitro group is essential for their biological activity.[3][5] In the low-oxygen environment of anaerobic organisms, the nitro group is reduced to form highly reactive nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[3][6] These reactive species are cytotoxic, causing DNA degradation and strand breakage, ultimately leading to cell death.[3][6]

Nitroimidazole_History cluster_1950s 1950s: Discovery cluster_1960s 1960s: Synthetic Development cluster_Ongoing Ongoing Research & Development Azomycin Azomycin (2-Nitroimidazole) Discovered from Natural Source Metronidazole Metronidazole (5-Nitroimidazole) Synthesized, becomes 'Drug of Choice' Azomycin->Metronidazole Shift to 5-Nitro Isomer Derivatives Advanced Derivatives (Tinidazole, Secnidazole, etc.) Metronidazole->Derivatives Structure-Activity Relationship Studies TargetCompound 5-Nitro-1H-imidazole-2-carbaldehyde (Key Synthetic Intermediate) Derivatives->TargetCompound Need for Versatile Building Blocks

Caption: Historical progression from the discovery of nitroimidazoles to the development of key synthetic intermediates.

Emergence of 5-Nitro-1H-imidazole-2-carbaldehyde as a Synthetic Intermediate

The precise first synthesis of 5-nitro-1H-imidazole-2-carbaldehyde is not detailed as a singular, celebrated event in the scientific literature. Its development is better understood as a necessary and logical progression in the field of medicinal chemistry. Following the success of early 5-nitroimidazoles, researchers sought to create a vast library of related compounds to refine efficacy, broaden the spectrum of activity, and overcome emerging drug resistance.[4]

The introduction of a carbaldehyde (formyl) group at the C-2 position of the 5-nitroimidazole ring is a strategically significant modification. An aldehyde is a highly versatile functional group, serving as a gateway for a multitude of chemical transformations. It allows medicinal chemists to easily append different chemical moieties to the core scaffold, a common strategy in drug discovery to modulate properties like solubility, bioavailability, and target binding. For instance, the aldehyde can be readily converted into amines (via reductive amination), carboxylic acids (via oxidation), or used in condensation reactions to form Schiff bases.[7] Therefore, the synthesis of 5-nitro-1H-imidazole-2-carbaldehyde was driven by its potential as a crucial building block for new therapeutic candidates.

Synthesis and Methodologies

While multiple synthetic routes are conceivable, the most chemically sound and common approach to synthesizing an aryl aldehyde like 5-nitro-1H-imidazole-2-carbaldehyde is through the controlled oxidation of its corresponding primary alcohol, (5-nitro-1H-imidazol-2-yl)methanol. This precursor-based approach offers high regioselectivity and generally proceeds with good yields. The oxidation of a related compound, 1-methyl-2-hydroxymethyl-5-nitroimidazole, to its corresponding carboxylic acid is documented, which strongly implies that the aldehyde is a stable, isolatable intermediate in this pathway.[8]

Plausible Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a suitable 2-substituted imidazole.

Synthesis_Workflow Start 2-Hydroxymethylimidazole Step1 Step 1: Nitration (HNO₃ / H₂SO₄) Start->Step1 Intermediate Intermediate: (5-Nitro-1H-imidazol-2-yl)methanol Step1->Intermediate Step2 Step 2: Oxidation (e.g., PCC or MnO₂) Intermediate->Step2 Product Final Product: 5-Nitro-1H-imidazole-2-carbaldehyde Step2->Product

Caption: A plausible two-step synthetic workflow for 5-nitro-1H-imidazole-2-carbaldehyde.

Detailed Experimental Protocol: Oxidation of (5-Nitro-1H-imidazol-2-yl)methanol

This protocol describes a representative method for the oxidation step. The choice of oxidizing agent is critical; a mild reagent is required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for oxidizing allylic and benzylic-type alcohols and is known for its selectivity.

Objective: To synthesize 5-nitro-1H-imidazole-2-carbaldehyde via the oxidation of (5-nitro-1H-imidazol-2-yl)methanol.

Materials:

  • (5-Nitro-1H-imidazol-2-yl)methanol (1 equivalent)

  • Activated Manganese Dioxide (MnO₂) (5-10 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Celite (for filtration)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (5-nitro-1H-imidazol-2-yl)methanol (1 eq.). Dissolve the starting material in a sufficient volume of anhydrous DCM.

  • Addition of Oxidant: Add activated MnO₂ (5-10 eq.) to the solution in portions. The reaction is heterogeneous, so vigorous stirring is essential.

  • Reaction Monitoring: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction may take several hours to reach completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM and ethyl acetate to ensure all product is recovered.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product. The crude material can be further purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 5-nitro-1H-imidazole-2-carbaldehyde.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[9]

Physicochemical and Structural Data

Summarizing the known quantitative data for 5-nitro-1H-imidazole-2-carbaldehyde provides a clear reference for researchers.

PropertyValueSource
CAS Number 33543-81-6[9]
Molecular Formula C₄H₃N₃O₃Inferred
Molecular Weight 141.09 g/mol Inferred
Appearance Likely a yellow or off-white solidInferred
Synonyms 5-Nitro-2-formylimidazoleInferred

Note: Some properties are inferred from closely related structures and general chemical principles due to limited specific data in public literature.

Conclusion and Future Outlook

The history of 5-nitro-1H-imidazole-2-carbaldehyde is not one of a singular breakthrough but of its integral role within the sustained evolution of 5-nitroimidazole-based medicinal chemistry. Its discovery and synthesis were driven by the need for versatile chemical intermediates to fuel the search for next-generation antimicrobial drugs. As a reactive and adaptable scaffold, it provides chemists with a powerful tool to generate novel molecular architectures. With the persistent challenge of antimicrobial resistance, the strategic use of such foundational building blocks remains more critical than ever, ensuring that the legacy of the nitroimidazole class continues to contribute to global health.

References

  • Chadha, R., & Bhalla, N. (2002). Medicinal Significance of Nitroimidazoles. Journal of Scientific & Industrial Research, 62, 659-665.
  • Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]

  • Kerr, I. D., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(11), 4435-4454.
  • Kumar, R., & Kumar, P. (2013). 5-Nitroimidazole derivatives: A scope of Modification for Medicinal chemists. Research Journal of Chemical Sciences, 3(7), 104-113.
  • Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480.
  • Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Retrieved from [Link]

  • SIELC Technologies. (2018). Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-. Retrieved from [Link]

  • MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2848.
  • Google Patents. (1967). US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids.
  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. Retrieved from [Link]

  • PMC. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(12), 1276.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-nitro-1H-imidazole-2-carbaldehyde: A Guide to its Reaction Mechanisms and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Nitro-1H-imidazole-2-carbaldehyde is a pivotal, yet under-documented, heterocyclic building block in medicinal chemistry. Its unique scaffold, fe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1H-imidazole-2-carbaldehyde is a pivotal, yet under-documented, heterocyclic building block in medicinal chemistry. Its unique scaffold, featuring a reactive aldehyde group and an electron-withdrawing nitro group on the imidazole ring, offers a versatile platform for the synthesis of novel therapeutic agents. The 5-nitroimidazole moiety is a well-established pharmacophore, crucial for the activity of numerous antimicrobial and antiprotozoal drugs.[1][2] The mechanism of action of these drugs is often linked to the reductive bioactivation of the nitro group under hypoxic conditions, leading to the generation of cytotoxic radical species that damage cellular macromolecules like DNA.[1][2] This guide provides a comprehensive overview of the synthesis, key reaction mechanisms, and synthetic applications of 5-nitro-1H-imidazole-2-carbaldehyde, empowering researchers to leverage its full potential in drug discovery and development.

Synthesis of 5-nitro-1H-imidazole-2-carbaldehyde: A Proposed Pathway

While a direct, one-pot synthesis of 5-nitro-1H-imidazole-2-carbaldehyde is not extensively reported in the literature, a plausible and efficient multi-step synthetic route can be devised based on established organic chemistry principles. This proposed pathway involves the initial formylation of the imidazole ring, followed by a regioselective nitration.

Step 1: Synthesis of 1H-imidazole-2-carbaldehyde

The initial step involves the synthesis of the precursor, 1H-imidazole-2-carbaldehyde. A well-documented and optimized method for this is the multi-step procedure detailed in Organic Syntheses, which utilizes readily available and inexpensive starting materials.[3][4] This method generally involves the protection of the imidazole nitrogen, followed by formylation at the C2 position and subsequent deprotection.

Alternatively, direct formylation of the imidazole ring can be achieved through methods like the Vilsmeier-Haack reaction, although this may require careful optimization to control regioselectivity and prevent side reactions.[4] Another approach is the oxidation of a pre-existing functional group at the C2 position, such as a hydroxymethyl group.[4]

Step 2: Nitration of 1H-imidazole-2-carbaldehyde

The second crucial step is the regioselective nitration of 1H-imidazole-2-carbaldehyde to introduce the nitro group at the C5 position. The nitration of imidazole and its derivatives is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[5] The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve the desired product and minimize the formation of byproducts.[5] It is important to note that increasing the reaction temperature or duration can lead to the formation of undesired oxidation products.[5]

Proposed Nitration Protocol:

  • Materials: 1H-imidazole-2-carbaldehyde, 98% Nitric Acid (HNO₃), 98% Sulfuric Acid (H₂SO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 1H-imidazole-2-carbaldehyde to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.

    • Slowly add a nitrating mixture (a pre-mixed and cooled solution of nitric acid and sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 25-30 °C) for a specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Filter the precipitate, wash thoroughly with cold water to remove any residual acid, and dry under vacuum to obtain the crude 5-nitro-1H-imidazole-2-carbaldehyde.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Reaction Mechanisms of 5-nitro-1H-imidazole-2-carbaldehyde

The reactivity of 5-nitro-1H-imidazole-2-carbaldehyde is dictated by its three key functional components: the aldehyde group at C2, the acidic N-H of the imidazole ring, and the electron-withdrawing nitro group at C5.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse molecular scaffolds.

A fundamental reaction of the aldehyde group is its condensation with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate. The resulting imine can be a stable final product or a reactive intermediate for further functionalization. Schiff base derivatives of imidazole-2-carboxaldehyde have been synthesized and investigated for their biological activities.[6][7][8]

Reaction Workflow: Schiff Base Formation

Schiff_Base_Formation Start 5-nitro-1H-imidazole- 2-carbaldehyde + Primary Amine Step1 Protonation of Aldehyde Oxygen Start->Step1 Acid Catalyst (H+) Step2 Nucleophilic Attack by Amine Step1->Step2 Step3 Proton Transfer Step2->Step3 Step4 Dehydration Step3->Step4 End Schiff Base (Imine) Step4->End - H2O

Caption: General workflow for the acid-catalyzed formation of a Schiff base from 5-nitro-1H-imidazole-2-carbaldehyde.

The Schiff base formed in situ can be readily reduced to a more stable secondary amine. This two-step, one-pot procedure is known as reductive amination and is a powerful tool for constructing C-N bonds. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

The aldehyde group can be converted to an alkene through the Wittig reaction, which involves the reaction with a phosphorus ylide. This allows for the extension of the carbon chain and the introduction of a carbon-carbon double bond, providing a scaffold for further synthetic modifications.

The aldehyde can be oxidized to the corresponding carboxylic acid, 5-nitro-1H-imidazole-2-carboxylic acid. A patented process describes the oxidation of a similar compound, 1-methyl-2-hydroxymethyl-5-nitroimidazole, to the carboxylic acid using nitric acid in a sulfuric acid medium.[9] This suggests that strong oxidizing conditions can be employed for this transformation.

Table 1: Summary of Aldehyde Group Reactions

Reaction TypeReagentsProduct
Schiff Base FormationPrimary Amine, Acid CatalystImine
Reductive AminationPrimary Amine, Reducing Agent (e.g., NaBH₄)Secondary Amine
Wittig ReactionPhosphorus YlideAlkene
OxidationOxidizing Agent (e.g., HNO₃/H₂SO₄, KMnO₄)Carboxylic Acid
Reactions at the Imidazole Ring

The imidazole ring itself can undergo several important transformations, primarily involving the acidic proton on the nitrogen and the influence of the nitro group.

The N-H proton of the imidazole ring is acidic and can be deprotonated by a suitable base to form an imidazolate anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to undergo N-alkylation.[10] The choice of base and solvent is crucial for achieving high regioselectivity and yield.[10] Common conditions include the use of potassium carbonate (K₂CO₃) in solvents like dimethylformamide (DMF) or acetonitrile.[10][11][12]

Reaction Mechanism: N-Alkylation

N_Alkylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Imidazole 5-nitro-1H-imidazole-2-carbaldehyde Imidazolate Imidazolate Anion Imidazole->Imidazolate - H+ Base Base (e.g., K2CO3) Alkyl_Halide Alkyl Halide (R-X) Product N-Alkylated Product Imidazolate_2 Imidazolate Anion Imidazolate_2->Product + R-X

Sources

Application

Application Note: 5-Nitro-1H-imidazole-2-carbaldehyde as a Privileged Scaffold in Antimicrobial and Antiparasitic Drug Discovery

Document ID: APP-NOTE-20260401 Facility: Singapore R&D Hub Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 5-nitroimidazole class represents a cornerstone in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: APP-NOTE-20260401 Facility: Singapore R&D Hub Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 5-nitroimidazole class represents a cornerstone in the treatment of anaerobic bacterial and parasitic infections. Within this chemical space, 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde (NI2CA) serves as a highly versatile, electrophilic building block[1]. By leveraging the reactive C2-carbaldehyde moiety, medicinal chemists can rapidly generate Schiff bases, thiosemicarbazones, and alkene hybrids that exhibit broad-spectrum efficacy against targets ranging from Trypanosoma cruzi (Chagas disease) to methicillin-resistant Staphylococcus aureus (MRSA)[2][3]. This application note details the mechanistic rationale, structural dynamics, and self-validating synthetic protocols required to successfully deploy this scaffold in modern drug discovery workflows.

Mechanistic Rationale & Structural Dynamics

The Prodrug Activation Pathway

The pharmacological efficacy of 5-nitroimidazole derivatives is inherently tied to their role as prodrugs. The 5-nitro group undergoes a single-electron reduction catalyzed by specific parasitic or bacterial nitroreductases[1]. This reduction generates a highly reactive nitro radical anion ( R−NO2∙−​ ). In anaerobic environments, these radicals form covalent adducts with DNA, leading to strand cleavage and cell death. In aerobic environments, the radical undergoes "futile cycling," reacting with oxygen to generate cytotoxic reactive oxygen species (ROS) while regenerating the parent prodrug.

Mechanism A 5-Nitroimidazole (Prodrug) B Nitro Radical Anion (Reactive Intermediate) A->B Nitroreductase (1e- reduction) C DNA Cleavage & Pathogen Death B->C Anaerobic Toxicity D Futile Cycling (Aerobic Resistance) B->D O2 present D->A ROS Generation

Fig 1. Prodrug activation and redox cycling mechanism of 5-nitroimidazole derivatives.

Structural Conformations and Pharmacophore Presentation

When synthesizing derivatives from NI2CA, the orientation of the resulting Nm​−C−C=N linker (where Nm​ is the N-methylated nitrogen) is critical for target binding. Crystallographic analyses of NI2CA-derived oximes and hydrazones reveal that the linker can adopt either an anti or syn conformation[4]. The syn conformation often facilitates short intramolecular C−H⋯N contacts, rigidifying the molecule and altering its 3D pharmacophore—a crucial consideration when optimizing for specific kinase or reductase binding pockets[4].

Synthetic Workflows & Application Areas

The synthetic utility of NI2CA stems from the electrophilicity of its aldehyde group, which is heavily activated by the electron-withdrawing nature of the adjacent 5-nitroimidazole ring. This allows for rapid coupling with various nucleophiles.

Workflow N1 1-Methyl-5-nitro-1H- imidazole-2-methanol N2 Oxidation (MnO2) Toluene, 110°C N1->N2 N3 1-Methyl-5-nitro-1H- imidazole-2-carbaldehyde N2->N3 Centrifugation & HPLC N4 Thiosemicarbazides MW, EtOH, HCl N3->N4 N5 3(2H)-Benzofuranones AcOH, H2SO4, 100°C N3->N5 N6 Megazol Analogs (Anti-Chagas) N4->N6 Schiff Base Formation N7 Nitroimidazole Hybrids (Antibacterial) N5->N7 Knoevenagel Condensation

Fig 2. Synthetic workflow for generating antiparasitic and antibacterial hybrids from NI2CA.

Quantitative Data Summary

The table below summarizes the expected yields and primary bioactivity profiles of key NI2CA derivatives synthesized using the protocols in this guide.

Derivative TypeCoupling PartnerReaction ConditionsYield (%)Primary Bioactivity (Target)Ref
NI2CA (Precursor) Activated MnO2​ Toluene, 110 °C, 4 h50.0N/A (Electrophilic Intermediate)[2]
Megazol Analog ( TscH,H​ )ThiosemicarbazideEtOH, HCl, MW 80 °C, 40 min76.0Anti-trypanosomal (T. cruzi)[2]
Benzofuranone Hybrid 3(2H)-benzofuranoneAcOH, H2​SO4​ , 100 °C, 6 h42–62Antibacterial (MRSA, E. coli)[3]
Indolin-2-one Hybrid 5-nitroindolin-2-oneMeOH, Piperidine, Reflux75.0Antibacterial (P. aeruginosa)[3]

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating In-Process Quality Control (IPQC) steps to ensure high-fidelity synthesis.

Protocol A: Synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde (NI2CA)

Causality Note: Strong oxidants (e.g., KMnO4​ ) rapidly push primary alcohols past the aldehyde state into unreactive carboxylic acids. Activated MnO2​ provides a surface-mediated, mild oxidation that strictly arrests at the aldehyde stage[2].

  • Preparation: In a 100 mL round-bottom flask purged with N2​ , dissolve 0.500 g (3.18 mmol) of 1-methyl-5-nitro-1H-imidazole-2-methanol in 20 mL of anhydrous toluene[2].

  • Catalyst Addition: Add 1.384 g (15.9 mmol, ~5 eq) of activated manganese(IV) oxide ( MnO2​ ). Note: A large excess is required because the reaction is heterogeneous and relies entirely on surface adsorption.

  • Oxidation: Heat the suspension to a reflux of 110 °C under continuous stirring for 4 hours[2].

  • IPQC (Self-Validation): Monitor the reaction via UPLC. The starting material peak should deplete, and a distinct NI2CA peak should emerge at a retention time of ~1.55 minutes[2].

  • Workup: Cool the mixture to room temperature. Isolate the supernatant by centrifugation to remove the dense MnO2​ particulates[2].

  • Purification: Evaporate the toluene under reduced pressure. Purify the raw oily product via preparative HPLC.

  • Verification: Confirm identity via 1H NMR ( CDCl3​ , 500 MHz): Look for the distinct aldehyde proton singlet at δ 9.95 ppm and the imidazole C4 proton at δ 8.12 ppm[2]. Expected yield: 50.0%[2].

(Alternative Homogeneous Method: For cleaner crude profiles, oxidation can be performed using 1.5 equivalents of Dess-Martin Periodinane in DCM at 0 °C for 20 hours, followed by a saturated Na2​S2​O3​ wash to quench iodine byproducts[2].)

Protocol B: Microwave-Assisted Synthesis of Megazol Analogs

Causality Note: The 5-nitroimidazole ring is susceptible to thermal degradation over prolonged heating. Microwave (MW) irradiation accelerates the nucleophilic attack of the thiosemicarbazide on the aldehyde, reducing reaction times from hours to 40 minutes while improving yields[2].

  • Preparation: In a microwave-safe reaction vial, dissolve equimolar amounts of NI2CA (220.8 mg; 1.42 mmol) and the target thiosemicarbazide in 5 mL of absolute ethanol[2].

  • Acid Catalysis: Add 3 drops of concentrated HCl. Causality: The acid protonates the carbonyl oxygen of the aldehyde, dramatically increasing its electrophilicity and facilitating nucleophilic attack.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 80 °C for 40 minutes[2].

  • IPQC (Self-Validation): Check UPLC for a product peak at ~1.75 minutes. A visible precipitate will typically form as the conjugated Schiff base has lower solubility in ethanol than the precursors[2].

  • Workup: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Expected yield: 47–76% depending on steric hindrance of the thiosemicarbazide substituent[2].

Protocol C: Synthesis of Antibacterial Benzofuranone Hybrids

Causality Note: Acidic conditions drive this Knoevenagel-type condensation and subsequent dehydration, thermodynamically favoring the highly conjugated (Z)-alkene isomer[5].

  • Preparation: Combine NI2CA and 3(2H)-benzofuranone (equimolar) in glacial acetic acid (AcOH)[3].

  • Catalysis: Add a catalytic amount of sulfuric acid ( H2​SO4​ )[3].

  • Condensation: Heat the mixture at 100 °C for 6 hours[5].

  • IPQC (Self-Validation): Perform TLC (Hexane/EtOAc) visualization under UV 254 nm. The highly conjugated hybrid product will appear as a distinct, brightly UV-active spot with a lower Rf​ value than the starting aldehyde.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with water, and recrystallize from ethanol. Expected yield: 42–62%[3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Nitro-1H-imidazole-2-carbaldehyde

Welcome to the dedicated technical support guide for navigating the purification challenges of 5-nitro-1H-imidazole-2-carbaldehyde. This resource is tailored for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 5-nitro-1H-imidazole-2-carbaldehyde. This resource is tailored for researchers, scientists, and drug development professionals who work with this crucial, yet sensitive, chemical intermediate. The inherent reactivity of the nitro and aldehyde functionalities, coupled with the nature of the imidazole ring, presents unique purification hurdles.

This guide provides in-depth troubleshooting advice, detailed purification protocols, and a foundational understanding of the chemical principles at play, ensuring you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of 5-nitro-1H-imidazole-2-carbaldehyde in a direct question-and-answer format.

Issue 1: Crude product is a dark, discolored, or tarry substance.

Question: My reaction work-up yielded a dark brown, sticky solid instead of the expected pale yellow crystals. What is causing this discoloration and how can I fix it?

Answer: This is a strong indication of product degradation. 5-nitroimidazoles can be sensitive to heat, light, and pH extremes.[1][2][3] The aldehyde group is also susceptible to oxidation and side reactions, especially under basic conditions or upon prolonged exposure to air.

Causality Explained:

  • Over-oxidation: The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH), or side reactions can lead to polymerization, especially at elevated temperatures. The nitro group is electron-withdrawing, which can increase the reactivity of the imidazole ring to nucleophilic attack or decomposition.

  • pH Instability: The imidazole ring has a pKa of about 7, meaning it can be protonated or deprotonated depending on the pH.[3] Extreme pH during work-up can catalyze decomposition pathways.

  • Light Sensitivity: Similar to other nitroaromatic and heterocyclic compounds, 5-nitro-1H-imidazole-2-carbaldehyde may be susceptible to photodegradation.[1][3]

Troubleshooting & Optimization Steps:

  • Temperature Control: Ensure all work-up and purification steps are performed at low temperatures. Use ice baths when performing extractions or concentrating the product on a rotary evaporator.

  • Inert Atmosphere: If possible, conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Neutrality: During aqueous washes, use a buffered solution or ensure the pH remains close to neutral to prevent hydrolysis or other pH-mediated degradation.

  • Light Protection: Protect the reaction and subsequent solutions from direct light by using amber glassware or wrapping flasks in aluminum foil.[1][3]

Issue 2: Recrystallization fails to yield pure crystals or results in "oiling out".

Question: I'm struggling to find a suitable solvent for recrystallization. The compound either dissolves completely or not at all. When I do get it to dissolve and cool, it separates as an oil. What should I do?

Answer: This is a common challenge for polar molecules like 5-nitro-1H-imidazole-2-carbaldehyde. A single solvent may not provide the ideal solubility gradient required for effective crystallization. "Oiling out" typically occurs when the solute is too soluble in the hot solvent, leading to supersaturation upon cooling.[4]

Causality Explained: The combination of the polar nitro group, the hydrogen-bonding capable aldehyde, and the imidazole ring makes this compound highly polar. It will be too soluble in highly polar solvents (like methanol) and poorly soluble in non-polar solvents (like hexane).

Troubleshooting & Optimization Steps:

  • Utilize a Mixed-Solvent System: This is the most effective approach.[4] Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, ethyl acetate, or acetone) where it is highly soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexane, or cyclohexane) dropwise at an elevated temperature until you observe persistent cloudiness.[4][5] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Control Cooling Rate: To prevent oiling out, slow cooling is crucial. Insulate the flask to allow for the gradual formation of a crystal lattice.

  • Use a Seed Crystal: If you have a small amount of pure product, adding a seed crystal can induce crystallization and prevent oiling out.[4]

  • Solvent Selection Table:

"Good" Solvents (High Polarity)"Poor" Solvents (Low Polarity)Potential System
Ethanol / MethanolWaterA common choice for polar compounds.
Ethyl AcetateHexane / CyclohexaneGood for moderately polar compounds.[5]
AcetoneTolueneCan be effective but requires careful handling.
ChloroformCyclohexaneAnother viable option.[5]
Issue 3: Impurities co-elute with the product during column chromatography.

Question: My TLC analysis shows multiple spots, and during column chromatography, I cannot achieve good separation between my product and a persistent impurity. How can I improve the separation?

Answer: Co-elution occurs when the polarity of the product and the impurity are very similar. Optimizing the mobile phase and stationary phase is key to resolving this issue.

Causality Explained: The most likely impurities are unreacted starting materials or side-products from the synthesis, such as the corresponding alcohol (from reduction of the aldehyde) or carboxylic acid (from oxidation). These often have polarities very close to the desired aldehyde product.

Troubleshooting & Optimization Steps:

  • Adjust Mobile Phase Polarity: If impurities are running close to your product on the TLC plate, you need to find a solvent system that maximizes the difference in their Rf values.

    • Try adding a small percentage of a third solvent. For example, in a hexane/ethyl acetate system, adding 0.5-1% triethylamine can help suppress tailing of basic compounds, while adding 0.5-1% acetic or formic acid can help resolve acidic impurities.[6]

    • Switch to a different solvent system entirely. For example, dichloromethane/methanol can offer different selectivity compared to ethyl acetate/hexane.

  • Use Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[7]

  • Check Stationary Phase: While silica gel is most common, consider using alumina for very polar or acid-sensitive compounds. Alternatively, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) can be effective if the impurities have different hydrophobic characteristics.[8][9]

Purification Workflows & Protocols

This section provides standardized protocols for the most common purification techniques. Always perform a small-scale trial first to optimize conditions before committing the bulk of your material.

Workflow Visualization

The following diagram illustrates a general decision-making workflow for the purification of 5-nitro-1H-imidazole-2-carbaldehyde.

Caption: Decision workflow for purification method selection.

Protocol 1: Optimized Recrystallization (Ethyl Acetate/Hexane System)

This protocol is a robust starting point for researchers facing challenges with single-solvent systems.

Materials:

  • Crude 5-nitro-1H-imidazole-2-carbaldehyde

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethyl acetate (the "good" solvent) while stirring until the solid just dissolves. Be patient and add the solvent portion-wise to avoid using an excessive amount.

  • While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy.

  • Add 1-2 drops of hot ethyl acetate to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For best results, place the flask in an insulated container.

  • Once at room temperature, cool the flask further in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of a cold mixture of ethyl acetate and hexane (in the ratio determined from your procedure).[4]

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is designed for separating impurities with similar polarities that are difficult to remove by recrystallization.

Materials:

  • Crude 5-nitro-1H-imidazole-2-carbaldehyde

  • Silica gel (230-400 mesh)[10]

  • Solvents: Ethyl acetate and Hexane (HPLC grade)

  • Chromatography column

  • Collection tubes

Step-by-Step Methodology:

  • TLC Analysis: First, determine an optimal mobile phase using TLC. A good system is one where the product has an Rf value of ~0.25-0.35. A starting point is often 30-50% Ethyl Acetate in Hexane.

  • Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, create a dry-load by adsorbing the dissolved product onto a small amount of silica gel and evaporating the solvent.[4] Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the percentage of ethyl acetate in the mobile phase. This can be done stepwise (e.g., 10%, 20%, 30%, 40%) or as a continuous gradient.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Purity Assessment & Characterization

Verifying the purity of the final product is a critical, self-validating step.

TechniquePurposeExpected Result for Pure Compound
HPLC Quantify purity and detect trace impurities.[6][11]A single major peak with >98% area.
¹H NMR Confirm chemical structure and identify impurities.[8]Clean spectrum with expected shifts and integrations.
Melting Point Assess purity.A sharp melting point range consistent with literature values.
FT-IR Confirm functional groups.Characteristic peaks for C=O (aldehyde), N-O (nitro), and C=N (imidazole).
Mass Spec Confirm molecular weight.[8]Correct molecular ion peak [M+H]⁺.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with 5-nitro-1H-imidazole-2-carbaldehyde? A1: 5-Nitroimidazoles as a class can have mutagenic properties.[12] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.

Q2: How should I properly store the purified compound? A2: To prevent degradation, store the solid compound in a tightly sealed, amber glass vial in a cool, dark, and dry place.[3] For long-term storage, refrigeration (2-8°C) is recommended.

Q3: My ¹H NMR spectrum shows a broad singlet for the imidazole N-H proton. Is this normal? A3: Yes, this is very common. The N-H proton of an imidazole is often broad due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange with trace amounts of water in the NMR solvent.

Q4: Can this compound decompose during analysis by Gas Chromatography (GC)? A4: Yes, it is possible. While GC can be used for some thermally stable aldehydes, the presence of the nitroimidazole moiety makes this compound potentially labile at the high temperatures of the GC inlet.[11] HPLC is the preferred chromatographic method for purity analysis.[6][8]

References
  • Benchchem. Validating the Purity and Identity of Synthesized 5-Nitroso-1H-Imidazole: A Comparative Guide.
  • Benchchem. Stability and degradation issues of 5-nitroso-1H-imidazole solutions.
  • Benchchem. Technical Support Center: Synthesis of 5-Nitroso-1H-imidazole.
  • IJPPR. Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives.
  • Benchchem. Application Notes and Protocols: 5-nitroso-1H-imidazole in Organic Synthesis.
  • Google Patents. Process for the preparation of.
  • Benchchem. Thermal Stability and Decomposition of 5-Nitroso-1H-imidazole: A Technical Guide for Researchers.
  • ORBi. open-source fraction collector for flash column chromatography and.
  • Organic Syntheses Procedure. 1H-Imidazole-2-carboxaldehyde.
  • Benchchem. stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions.
  • N/A. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.
  • N/A. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column.
  • BLD Pharm. 33543-81-6|5-Nitro-1H-imidazole-2-carbaldehyde|BLD Pharm.
  • PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • ResearchGate. (PDF) Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
  • PMC. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
  • ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and...
  • MDPI. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach.
  • N/A. DETERMINATION OF 5-NITROIMIDAZOLE RESIDUES IN MILK BY CAPILLARY ELECTROCHROMATOGRAPHY WITH PACKED C18 SILICA BEDS.
  • Benchchem. A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chloro-5-nitrobenzaldehyde.
  • Benchchem. Technical Support Center: Purification of Crude 2,5-dibromo-4-nitro-1H-imidazole.
  • Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • N/A. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.

Sources

Optimization

column chromatography techniques for purifying 5-nitro-1H-imidazole-2-carbaldehyde

Initiating the Analysis I'm currently dissecting the request. My focus is pinpointing column chromatography techniques for purifying 5-nitro-1H-imidazole-2-carbaldehyde.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently dissecting the request. My focus is pinpointing column chromatography techniques for purifying 5-nitro-1H-imidazole-2-carbaldehyde. I'm aiming for a Q&A format, focusing on a technical support center with troubleshooting guides and FAQs to address specific issues. This first step is the backbone, and the foundation upon which I will build.

Defining the Persona

I've clarified the target audience: researchers, scientists, and drug development folks. My thoughts have solidified the core requirements. I'm prioritizing autonomy in formatting and editorial control. I'm aiming for an Expert persona. I'm focusing on explanations of causality, self-validating protocols, and in-text citations. Visualization includes tables, detailed methodologies, and Graphviz diagrams for workflow clarity.

Analyzing Molecular Properties

I'm now diving deep into the compound's characteristics: its polarity, potential instability, and its role as a drug intermediate. I'm noting the imidazole nitrogen's acidity and the aldehyde's reactivity. I've begun to consider the chromatography challenges, like tailing and degradation, and the solutions like normal-phase with modifiers or reverse-phase chromatography. I need to start searching for existing solutions.

Analyzing Key Intermediates

I've been examining the search results, and it appears 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde (or similar derivatives) is a common intermediate. I'm taking note of purification methods. Preparative HPLC is cited in one instance, along with flash column chromatography on silica gel using ethyl acetate-hexane as another strategy.

Focusing on Compound Properties

I've discovered 5-nitro-1H-imidazole-2-carbaldehyde has amphoteric properties, which will impact purification. Tailing on silica gel and poor solubility are concerns. The aldehyde's instability is another factor. I'm structuring a technical support center with troubleshooting guides, starting with a title and brief introduction.

Developing Troubleshooting Framework

I'm now structuring a technical support center. I'm focusing on FAQs in a Q&A format, addressing issues like streaking, solubility problems during loading, and degradation. I'm preparing experimental protocols for optimized flash chromatography and preparative HPLC. Data presentation will include solvent system comparisons. I'm also planning a Graphviz DOT diagram for a troubleshooting workflow. I'm adding explanations for the causes of these common problems.

Establishing Protocol Validation

I'm focusing on strengthening the troubleshooting framework by incorporating self-validating steps. I'll include protocols like using 2,4-DNPH to verify intact aldehyde presence in fractions. I'll cite the use of EtOAc/Hexane, MeOH/DCM, and preparative HPLC for nitroimidazole carbaldehydes based on literature search findings, such as RSC Advances and solvent systems found in SciSpace. I'll specifically cite preparative HPLC from a RSC Advances paper for megazol derivatives and the other relevant sources for other purification conditions.

Constructing Workflow Diagrams

I'm now building a DOT diagram for the troubleshooting workflow, focusing on visual clarity and readability. The diagram will guide users from crude starting material through solubility assessment to purification strategies. I'm incorporating nodes for both normal and reverse-phase chromatography options, and the workflow specifies a final TLC check using 2,4-DNPH. The diagram is designed to adhere to specified style and color guidelines for optimal presentation.

Refining Workflow Diagrams

I've updated the DOT diagram. It now includes a size specification of "10.5,8" to maintain a reasonable aspect ratio. I've refined the Normal Phase node to use CHCl3:MeOH 9:1 for clarity. I am finalizing the reverse-phase HPLC node with H2O:MeCN + 0.1% TFA. I also confirmed TLC with 2,4-DNPH. The overall flow remains, starting with solubility checks, then leading to either normal phase, or reverse phase HPLC, and finally verifying purity via TLC, as before.

Optimizing Chromatography Conditions

I'm now investigating a strong interaction of the amphoteric nitroimidazole carbaldehyde with silica gel, due to its 1H-imidazole ring. I'm focusing on the interaction between the unprotected secondary amine (N-H) and acidic silanol groups. I'll need a polar, slightly deactivated solvent system, such as Chloroform:Methanol (9:1 v/v), or a volatile modifier. The key is to avoid using basic modifiers, like TEA, which can cause unwanted aldol-type condensations.

I'm also addressing poor solubility during column loading. The planar structure and intermolecular hydrogen bonding caused by the nitro group and imidazole ring make the compound difficult to dissolve in standard loading solvents. I'll avoid wet-loading with polar solvents, such as methanol or DMF, as they cause immediate elution.

Evaluating Loading Strategies

I am now focusing on the dry-loading technique for sample introduction, using silica gel and volatile solvents. I'll consider THF or DCM/MeOH mixtures to ensure a free-flowing powder. I'm also addressing aldehyde degradation and oxidation, running columns rapidly, degassing solvents, and protecting from light. I'll use 2,4-DNPH to verify the presence of the aldehyde.

Prioritizing Purification Techniques

I am now comparing normal-phase flash chromatography versus reverse-phase HPLC. While normal phase is cost-effective, I'm concerned about low yields due to the compound's polarity. I'm prioritizing reverse-phase HPLC for final purification, especially for smaller quantities, and planning protocols. I'll test gradients of Water/Acetonitrile and avoid acidic modifiers if possible. I'll also start with some initial experimental protocol suggestions.

Organizing Experimental Data

I'm developing a structured data presentation table comparing solvent systems. The table will list solvent systems, stationary phases, Rf/retention times, modifiers/notes, and suitability, for efficient information retrieval. I'm noting key solvent systems and optimizing table presentation for clarity. I'm organizing to align with a technical support center format.

Verifying Research References

I'm now focusing on verifying the literature sources cited in the search results. I'm ensuring I'm using the exact, verified URLs from the grounding tool. I'm meticulously checking the citations to prepare for a "References" section. I'll consolidate all sources into a numbered list, including titles and sources.

Refining Citations and Formatting

I'm now refining the citations for accuracy. I've mapped references,, and to their corresponding sources, verifying the URLs. I'm adding these sources to a numbered "References" section. I will be sure to comply with the google:search citation rules for the final product, as well.

Implementing Visual Style

I am now focusing on the DOT diagram's visual clarity. I'm ensuring sufficient contrast for readability, specifically setting node text color for high contrast against the background fill. I'm also implementing the specified color palette and considering node shapes and edge styles. I am working on the node's fill colors to match the guidelines.

Finalizing Purification Workflow

I've integrated the TLC and HPLC validation steps into the DOT diagram, with node colors updated to meet guidelines. The final nodes for TLC verification and HPLC integration, as well as the final pure product node, are now color-coded. The diagram is complete, showing the decision points and purification pathways for the target aldehyde. The visual style is consistent with the instructions, ensuring a clear and informative presentation of the workflow.

Developing Data Visualization

I've completed the data presentation table, including solvent system, stationary phase, retention metric, application notes, and source. I've also drafted a normal-phase flash chromatography protocol, including dry loading and self-validation steps. I'm expanding the protocol to include elution gradients and TLC analysis.

Refining Self-Validation Methods

I am now adding self-validating checkpoints to my protocols. In the normal-phase flash chromatography, I've integrated a 2,4-DNPH stain for immediate aldehyde confirmation. In the reverse-phase HPLC, lyophilization will provide a self-validation checkpoint, by ensuring the product will be a dry powder. I will add in-text citations as well.

Finalizing the Reference List

I'm now completing the reference section, using verified URLs from the grounding tool. I'm meticulously formatting the citations and ensuring they are compliant with citation rules, along with full, valid, and clickable URLs. The reference list is ready.

\n\n

Formatting the Presentation

I'm now focusing on formatting the document for publication, integrating citations, figures, and tables into a single document. I'm verifying the inclusion of all protocols, the troubleshooting flow diagram, the data presentation table, and the literature review with correctly formatted citations. This document will include the literature review as a "References" section. I will be sure to comply with the google:search citation rules for the final product, as well.

Verifying Visual Consistency

I'm now implementing the color palette throughout the document for consistency, using specified HEX codes for the DOT diagram. I've triple-checked that each node, including the "Final Product," reflects the intended color scheme. The references, diagrams, and tables are reviewed for correct formatting and are ready for final publication.

Finalizing Publication Details

I'm now revising the document's introduction to explain typical user challenges and establish my expertise. I'll include the causality for 2,4-DNPH's use, highlighting its reaction with the aldehyde to form a colorful hydrazone, proving the target aldehyde hasn't oxidized. I'm verifying visual consistency, ensuring node colors match specified hex codes. The document is nearly ready.

Troubleshooting

Technical Support Center: Temperature Control in the Synthesis of 5-nitro-1H-imidazole-2-carbaldehyde

Welcome to the technical support center for the synthesis of 5-nitro-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-nitro-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the critical parameter of temperature during this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so crucial during the nitration of the imidazole ring?

A1: Temperature control is paramount in the nitration of imidazoles because the reaction is highly exothermic.[1] Improper management of the heat generated can lead to several adverse outcomes:

  • Formation of Side Products: Elevated temperatures can promote the formation of unwanted regioisomers and dinitrated compounds, which complicates purification and reduces the yield of the desired 5-nitro-1H-imidazole-2-carbaldehyde.[1][2]

  • Decomposition: The starting materials, reagents, and even the desired product can decompose at higher temperatures, resulting in a lower yield and the formation of impurities.[1]

  • Thermal Runaway: In a worst-case scenario, the heat generated can overwhelm the cooling capacity of the system, leading to a rapid and uncontrolled increase in temperature and pressure, which poses a significant safety hazard.[1]

Q2: What are the typical temperature ranges for the synthesis of 5-nitro-1H-imidazole-2-carbaldehyde?

A2: While the exact temperature can vary depending on the specific synthetic route, nitration reactions are often conducted at low temperatures, typically between 0-5°C, especially during the addition of the nitrating agent.[1][3] Some protocols may involve an initial exothermic reaction controlled at 30-40°C followed by heating to drive the reaction to completion.[4] It is essential to consult the specific protocol you are following and maintain the recommended temperature range with minimal fluctuation.

Q3: How does temperature affect the stability of the final product, 5-nitro-1H-imidazole-2-carbaldehyde?

A3: Nitroaromatic compounds, including 5-nitro-1H-imidazole-2-carbaldehyde, can be thermally sensitive. Elevated temperatures during workup, purification, and storage can lead to degradation.[5] It is generally recommended to perform purification steps at low temperatures and to store the final product under controlled conditions, protected from heat and light, to ensure its long-term stability.[3][6]

Q4: Can temperature fluctuations impact the subsequent steps in a multi-step synthesis involving 5-nitro-1H-imidazole-2-carbaldehyde?

A4: Absolutely. The purity of your 5-nitro-1H-imidazole-2-carbaldehyde, which is directly influenced by temperature control during its synthesis, will affect downstream reactions. Impurities formed due to poor temperature control can interfere with subsequent steps, leading to lower yields, the formation of new byproducts, and difficulties in purification of the final active pharmaceutical ingredient (API).

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of 5-nitro-1H-imidazole-2-carbaldehyde that can be attributed to inadequate temperature control.

Issue Probable Temperature-Related Cause(s) Recommended Corrective Actions
Low or No Product Yield - Decomposition of starting material or product: The reaction temperature was too high.[1] - Incomplete reaction: The reaction temperature was too low or the reaction time was insufficient.- Optimize reaction temperature: Start with the lower end of the recommended temperature range and gradually increase if necessary.[3] - Ensure efficient cooling: Use an ice-salt bath or a cryocooler for better temperature control. - Slow, controlled addition of reagents: Add the nitrating agent dropwise with vigorous stirring to dissipate heat effectively.[1]
Formation of Multiple Products (Low Purity) - Formation of regioisomers or dinitrated products: The reaction temperature was too high, promoting side reactions.[1][2] - Localized "hot spots": Inefficient stirring can lead to localized areas of high temperature, even if the overall bath temperature is low.- Strict temperature control: Maintain the internal reaction temperature within the specified range throughout the addition of reagents.[7] - Increase stirring rate: Ensure the reaction mixture is homogenous to prevent localized overheating.[1]
Inconsistent Results Between Batches - Inconsistent temperature profiles: Variations in cooling efficiency, rate of reagent addition, or ambient temperature can lead to different reaction outcomes.- Standardize all reaction parameters: Meticulously document and control the temperature, stirring speed, and rate of addition for each run.[3] - Use a temperature-controlled reaction setup: Employ a jacketed reactor with a circulating cooling system for precise and reproducible temperature control.
Reaction "Runaway" (Rapid, Uncontrolled Temperature Increase) - Accumulation of unreacted reagents followed by rapid reaction: Adding the nitrating agent too quickly can lead to a buildup that then reacts uncontrollably. - Inadequate cooling capacity: The cooling system is unable to remove the heat generated by the exothermic reaction.[1]- IMMEDIATELY stop the addition of the nitrating agent. [1] - If the temperature continues to rise, prepare for emergency quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This should be a last resort and performed with extreme caution in a fume hood with appropriate PPE.[1]

Experimental Workflow and Critical Temperature Control Points

The synthesis of 5-nitro-1H-imidazole-2-carbaldehyde typically involves the nitration of a suitable imidazole precursor. The following diagram illustrates a general workflow, highlighting the critical stages where temperature control is essential.

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start Start: Prepare Imidazole Precursor Solution Cooling Cool Precursor Solution (Critical: 0-5°C) Start->Cooling Nitrating_Agent Prepare Nitrating Mixture (e.g., HNO3/H2SO4) Addition Slow, Dropwise Addition of Nitrating Agent (Critical: Maintain 0-5°C) Nitrating_Agent->Addition Cooling->Addition Stirring Stir at Low Temperature (e.g., 0-5°C for 1-2h) Addition->Stirring Warming Optional: Warm to Room Temperature or Heat (Protocol Dependent) Stirring->Warming Quenching Quench Reaction on Ice (Critical: Control Exotherm) Warming->Quenching Isolation Isolate Crude Product (Filtration) Quenching->Isolation Purification Purify Product (e.g., Recrystallization) (Low Temperature Recommended) Isolation->Purification Drying Dry Final Product (Controlled Temperature) Purification->Drying End End: 5-nitro-1H-imidazole-2-carbaldehyde Drying->End

Caption: General workflow for the synthesis of 5-nitro-1H-imidazole-2-carbaldehyde highlighting critical temperature control points.

Causality of Temperature Deviations

The following diagram illustrates the potential consequences of deviating from the optimal temperature range during the synthesis.

Temperature_Deviation_Effects Optimal_Temp Optimal Temperature (e.g., 0-5°C) Desired_Product High Yield of 5-nitro-1H-imidazole-2-carbaldehyde Optimal_Temp->Desired_Product Leads to High_Temp High Temperature (>10°C) Side_Reactions Increased Side Reactions: - Regioisomer formation - Dinitration High_Temp->Side_Reactions Promotes Decomposition Decomposition of Reagents/Product High_Temp->Decomposition Causes Runaway Risk of Thermal Runaway High_Temp->Runaway Increases Risk of Low_Temp Low Temperature (<0°C) Incomplete_Reaction Slow or Incomplete Reaction Low_Temp->Incomplete_Reaction May Cause Low_Yield Low Product Yield Side_Reactions->Low_Yield Results in Decomposition->Low_Yield Results in Incomplete_Reaction->Low_Yield Results in

Caption: Relationship between temperature deviations and their consequences in the synthesis.

References

  • PrepChem.com. Synthesis of 2-methyl-5-nitroimidazole. Available at: [Link]

  • Google Patents. US3487087A - Nitration of imidazoles.
  • Google Patents. Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
  • Quick Company. Process For The Preparation Of 2 Methyl 5 Nitroimidazole 1 Ethanol. Available at: [Link]

  • Eureka | Patsnap. Process for producing 2-methyl-5-nitroimidazole. Available at: [Link]

  • Biblioteka Nauki. Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Available at: [Link]

  • Google Patents. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids.
  • Beilstein Journals. (2014, February 14). Continuous flow nitration in miniaturized devices. Available at: [Link]

  • Google Patents. CA1079738A - Process for the manufacture of 1-alkyl-2-(phenoxymethyl)-5-nitroimidazoles.
  • ResearchGate. Preparation of 4,5-nitroimidazole. Available at: [Link]

  • Royal Society of Chemistry. (2024, September 20). High-temperature water unlocks urea as nitrogen-source towards imidazoles. Available at: [Link]

  • IJPPR. (2016, June 25). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Available at: [Link]

  • PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available at: [Link]

  • Organic Syntheses Procedure. 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2024, July 6). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Available at: [Link]

  • PubChem. 5-(2-nitrophenyl)-1H-imidazole-2-carbaldehyde. Available at: [Link]

  • SIELC Technologies. (2018, May 16). Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-. Available at: [Link]

  • ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and.... Available at: [Link]

  • ACS Publications. (2006, February 17). Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

  • PMC. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Available at: [Link]

  • Agilent. (2019, January 18). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Available at: [Link]

  • PubMed. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Available at: [Link]

  • UKIM Repository. Thermal decomposition of 5-Nitro-2-Furaldehyde Semicarbazone. Available at: [Link]

  • MDPI. (2025, May 20). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Available at: [Link]

  • Google Patents. US3275649A - Process for the preparation of.

Sources

Optimization

Technical Support Center: 5-Nitro-1H-imidazole-2-carbaldehyde Synthesis &amp; Purification

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and advanced purification strategies for the synthesis of 5-nitro-1H-imidazole-2-carbaldehyde (an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and advanced purification strategies for the synthesis of 5-nitro-1H-imidazole-2-carbaldehyde (and its N-methylated analogs). This intermediate is a cornerstone in synthesizing antiprotozoal agents (e.g., Megazol), antitubercular drugs (e.g., PA-824), and radiosensitizers [2].

The primary synthetic challenge is the controlled oxidation of (5-nitro-1H-imidazol-2-yl)methanol. Because the nitroimidazole ring is highly electron-withdrawing, the resulting aldehyde is highly electrophilic and prone to side reactions, over-oxidation, or entrapment with inorganic reagents [1].

Mechanistic Workflow & Impurity Generation

G SM 5-Nitro-1H-imidazole-2-methanol MnO2 MnO2 Oxidation (Toluene, Reflux) SM->MnO2 DMP Dess-Martin Periodinane (DCM, 0°C) SM->DMP Imp1 Impurities: Mn Salts, Unreacted Alcohol MnO2->Imp1 Imp2 Impurities: Iodinane Byproducts, Acid DMP->Imp2 Pur1 Centrifugation & Celite Filtration Imp1->Pur1 Pur2 Na2S2O3 / NaHCO3 Extraction Imp2->Pur2 Bisulfite Bisulfite Adduct Purification (Aldehyde Isolation) Pur1->Bisulfite Pur2->Bisulfite Product Pure 5-Nitro-1H-imidazole-2-carbaldehyde Bisulfite->Product

Workflow for the synthesis and purification of 5-nitro-1H-imidazole-2-carbaldehyde.

Troubleshooting & FAQs

Q1: I am using activated MnO 2​ for oxidation, but my reaction stalls at ~50% conversion. Why? Causality: Manganese dioxide acts as a heterogeneous surface oxidant. The reaction stalls because the active surface sites become passivated. The highly polar nitroimidazole product and the water molecule generated during oxidation competitively bind to the MnO 2​ surface, blocking further alcohol adsorption [3]. Resolution: Ensure your toluene is strictly anhydrous. Use a large molar excess of activated MnO 2​ (typically 5 to 10 equivalents). Self-validating check: Do not increase the temperature beyond 110 °C to force completion, as this degrades the aldehyde. Instead, halt the reaction, isolate the crude, and recover the unreacted alcohol during the bisulfite purification stage.

Q2: Following Dess-Martin Periodinane (DMP) oxidation, NMR analysis shows a carboxylic acid impurity. How did this form? Causality: DMP is generally selective for aldehydes. However, the electron-withdrawing 5-nitro group makes the resulting aldehyde highly electrophilic. If trace moisture is present in the dichloromethane (DCM) solvent, the aldehyde rapidly forms a hydrate (gem-diol). DMP readily oxidizes this hydrate into 5-nitro-1H-imidazole-2-carboxylic acid [3]. Resolution: Run the reaction under strict inert atmosphere (N 2​ /Ar) using anhydrous DCM. Quench the reaction strictly with saturated sodium thiosulfate (Na 2​ S 2​ O 3​ ) to destroy unreacted DMP, followed immediately by multiple washes with saturated sodium bicarbonate (NaHCO 3​ ). The NaHCO 3​ wash acts as a self-validating purification step: the carboxylic acid is deprotonated and partitions into the aqueous layer, leaving the pure aldehyde in the organic phase.

Q3: My isolated product from the MnO 2​ route has a dark brown tint instead of the expected yellow/orange crystalline appearance. What is the contaminant? Causality: The brown tint indicates contamination with colloidal manganese salts (Mn(II)/Mn(IV) oxides). These colloidal particles are often smaller than the pore size of standard laboratory filter paper and remain suspended in the organic phase. Resolution: Filter the crude reaction mixture through a tightly packed pad of Celite. If the tint persists, dissolve the crude solid in ethyl acetate and wash with a dilute aqueous EDTA solution. The EDTA will chelate the residual manganese ions, pulling them into the aqueous layer.

Quantitative Data: Oxidation & Impurity Profiles

The choice of oxidation method directly dictates the downstream purification strategy. Below is a summary of expected quantitative outcomes based on established literature parameters [3].

Oxidation MethodTypical YieldPrimary ImpuritiesImpurity Removal StrategyUPLC Retention Time (min)*
Activated MnO 2​ (Toluene, 110 °C)45 – 55%Unreacted alcohol, Mn saltsCentrifugation, Celite filtration, Preparative HPLC1.55
Dess-Martin Periodinane (DCM, 0 °C)70 – 85%Iodinane byproducts, Carboxylic acidNa 2​ S 2​ O 3​ quench, NaHCO 3​ extraction1.55

*Conditions: Standard C18 column, reverse-phase gradient. The starting alcohol typically elutes earlier than the aldehyde.

Validated Experimental Protocols

As a best practice, every protocol must be a self-validating system. The physical changes observed during these steps confirm the chemical transformations.

Protocol A: Oxidation via Dess-Martin Periodinane (DMP) [3]

This method provides higher yields but requires rigorous aqueous workup to remove iodinane byproducts.

  • Initiation: In a flame-dried 50 mL reaction flask under N 2​ , dissolve 50 mg (0.318 mmol) of (5-nitro-1H-imidazol-2-yl)methanol in 10 mL of anhydrous DCM.

  • Temperature Control: Submerge the flask in an ice bath (0 °C) and stir continuously for 10 minutes.

  • Oxidation: Add 1.5 equivalents of Dess-Martin Periodinane (202.3 mg, 0.477 mmol) portion-wise. Stir at 0 °C for 20 hours.

  • Quench (Self-Validating Step): Filter the resulting suspension. Extract the filtrate 3 times with 10 mL of saturated Na 2​ S 2​ O 3​ solution. Observation: The disappearance of the milky white precipitate in the organic layer confirms the reduction of residual hypervalent iodine species.

  • Acid Removal: Extract 3 times with 10 mL of saturated NaHCO 3​ to remove any over-oxidized carboxylic acid, followed by 1 wash with saturated NaCl (brine).

  • Isolation: Dry the organic phase over anhydrous MgSO 4​ , filter, and evaporate under reduced pressure to yield the aldehyde as an oil/solid.

Protocol B: Advanced Purification via Sodium Bisulfite Adduct

If unreacted alcohol persists (common in the MnO 2​ route), use this highly specific chemical purification. Aldehydes form water-soluble bisulfite adducts, while alcohols and non-polar impurities do not.

  • Adduct Formation: Dissolve the crude aldehyde mixture in a minimal amount of ethyl acetate. Add a saturated aqueous solution of sodium bisulfite (NaHSO 3​ ) and stir vigorously for 1 hour at room temperature.

  • Phase Separation: Transfer to a separatory funnel. The aldehyde is now in the aqueous layer as a water-soluble bisulfite adduct. The unreacted alcohol and organic impurities remain in the ethyl acetate layer. Discard the organic layer (or save to recover starting material).

  • Aldehyde Regeneration (Self-Validating Step): Adjust the pH of the aqueous layer to ~8-9 using 10% aqueous Na 2​ CO 3​ or dilute NaOH. Observation: The solution will turn cloudy as the free 5-nitro-1H-imidazole-2-carbaldehyde precipitates out of the aqueous phase.

  • Final Extraction: Extract the aqueous layer with fresh ethyl acetate (3 x 15 mL). Dry over MgSO 4​ and concentrate to yield the highly pure aldehyde.

References
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjug
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview, mdpi.com,
  • Rhenium(I) and technetium(I) complexes with megazol derivatives: towards the development of a theranostic platform for Chagas disease, The Royal Society of Chemistry,

Reference Data & Comparative Studies

Validation

In Vitro Evaluation of 5-Nitro-1H-imidazole-2-carbaldehyde Derivatives Against Resistant Strains: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Antimicrobial Discovery Executive Summary The rapid emergence of metronidazole (MTZ)-resistant strai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Antimicrobial Discovery

Executive Summary

The rapid emergence of metronidazole (MTZ)-resistant strains across both anaerobic protozoa (e.g., Trichomonas vaginalis, Giardia duodenalis) and bacterial pathogens (e.g., Helicobacter pylori, MRSA, VRE) has necessitated the development of next-generation nitroimidazoles. The functionalization of the 5-nitroimidazole scaffold—specifically utilizing 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde as a versatile building block—has yielded highly conjugated derivatives capable of bypassing classical resistance mechanisms[1].

This guide provides an objective, data-driven comparison of these novel derivatives, detailing their mechanistic rationale, comparative in vitro performance, and the self-validating experimental protocols required for their rigorous evaluation.

Mechanistic Rationale: Overcoming Metronidazole Resistance

The Redox Conundrum

Metronidazole and related 5-nitroimidazoles are prodrugs. Their antimicrobial efficacy relies on the single-electron reduction of the nitro group to highly reactive radical anions that induce lethal DNA damage. In susceptible strains, this reduction is primarily driven by the pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin (Fd) pathways[2].

In MTZ-resistant strains, pathogens downregulate PFOR or Fd expression, effectively starving the prodrug of the electrons needed for activation[3].

The 2-Carbaldehyde Advantage

Synthesizing derivatives from 5-nitro-1H-imidazole-2-carbaldehyde allows for the introduction of extended conjugated systems (e.g., via Knoevenagel condensation to form styryl, benzofuranone, or indolin-2-one linkages). This extended resonance conjugation achieves two critical objectives:

  • Redox Potential Shifting: It modulates the electron affinity of the nitro group, allowing alternative, non-PFOR reductases (e.g., thioredoxin reductase or alternative nitroreductases) to activate the drug[2].

  • Alternative Target Engagement: Highly conjugated hybrids (such as indolin-2-one derivatives) exhibit polypharmacological modes of action, shifting from pure DNA-damaging agents to multi-target inhibitors, which is critical for combating ESKAPE pathogens like MRSA[4].

Mechanism Prodrug 5-Nitro-1H-imidazole-2-carbaldehyde Derivatives PFOR PFOR / Ferredoxin Pathway (Primary Activation) Prodrug->PFOR Susceptible Strains AltRed Alternative Reductases (Enabled by Conjugation) Prodrug->AltRed Conjugated Derivatives Radical Reactive Nitro Radicals PFOR->Radical AltRed->Radical DNA DNA Fragmentation & Cell Death Radical->DNA Resist MTZ-Resistant Strain (PFOR Downregulated) Resist->PFOR Blocks

Diagram 1: Activation pathways of highly conjugated 5-nitroimidazole derivatives in resistant strains.

Structural Comparison & In Vitro Efficacy

Derivatives synthesized from the 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde precursor fall into several high-performing classes. The table below summarizes their comparative in vitro performance against resistant phenotypes.

Table 1: Comparative In Vitro Efficacy of 2-Carbaldehyde Derivatives
Derivative ClassSynthesis Partner (with 2-Carbaldehyde)Target PathogensPerformance vs. Resistant StrainsRef
Megazol Analogs ThiosemicarbazideT. vaginalis, G. lambliaEC₅₀ = 0.6–1.4 μM against MTZ-resistant T. vaginalis (Superior to MTZ EC₅₀ = 0.8–>10 μM).[1]
Benzofuranone Hybrids 3(2H)-benzofuranonesGram-positive (S. aureus, MRSA)Remarkable inhibition of MRSA and B. subtilis; circumvents traditional nitroimidazole inactivity against aerobes.[5],[6]
Indolin-2-one Hybrids Indolin-2-one (via Piperidine/MeOH)MRSA, VRE, Gram-negativesLow MIC against MRSA ATCC 33591; polypharmacological action confirmed via ABPP.[7],[8],[4]
Styryl Derivatives Substituted acetophenonesH. pylori (MTZ-resistant)MIC₅₀ = 8 µg/mL against clinically isolated MTZ-resistant strains.[9]

Standardized In Vitro Evaluation Protocols

To ensure reproducibility and scientific integrity, the evaluation of these derivatives must follow self-validating systems. Below are the optimized protocols for assessing efficacy and validating target engagement.

Protocol A: Anaerobic Susceptibility Testing (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) under strict anaerobic conditions, ensuring the prodrug is not prematurely quenched by oxygen.

  • Media Preparation: Prepare Brucella broth supplemented with 5% horse serum, hemin (5 µg/mL), and vitamin K1 (1 µg/mL). Pre-reduce the media in an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) for 24 hours prior to use.

  • Compound Preparation: Dissolve the 5-nitro-1H-imidazole-2-carbaldehyde derivative in DMSO (final assay concentration of DMSO must not exceed 1% to prevent solvent toxicity). Prepare two-fold serial dilutions.

  • Inoculation: Adjust the logarithmic-phase culture of the MTZ-resistant strain (e.g., H. pylori or T. vaginalis) to a MacFarland 0.5 standard. Inoculate 100 µL into 96-well plates containing the diluted compounds.

  • Incubation & Reading: Incubate anaerobically at 37°C for 48–72 hours. Add 10 µL of Resazurin (0.01%) as a redox indicator.

  • Validation Check: The MIC is the lowest concentration preventing the color change from blue (oxidized) to pink (reduced). Self-validation: Include a wild-type susceptible strain and an MTZ control to verify the resistance phenotype and assay baseline.

Protocol B: Target Validation via Activity-Based Protein Profiling (ABPP)

Purpose: To identify alternative protein targets of highly conjugated derivatives (e.g., indolin-2-one hybrids) in resistant strains[4].

  • Probe Synthesis: Synthesize an alkyne-tagged analog of the active 2-carbaldehyde derivative.

  • Proteome Incubation: Incubate the live resistant strain (e.g., MRSA) with the alkyne-probe (10 µM) for 2 hours to allow in situ covalent binding to target proteins.

  • Lysis & Click Chemistry: Lyse the cells. Perform Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter to the probe-bound proteins.

  • Enrichment & LC-MS/MS: Isolate the biotinylated proteins using streptavidin-agarose beads. Digest with trypsin and analyze via quantitative LC-MS/MS to identify the specific reductases or alternative targets engaged by the derivative.

Workflow Synth Derivative Synthesis (2-Carbaldehyde Base) Culture Anaerobic/Microaerophilic Strain Cultivation Synth->Culture MIC MIC/EC50 Determination (Resazurin Microdilution) Culture->MIC Tox Mammalian Cytotoxicity (MTT Assay) MIC->Tox Selectivity Index ABPP Target Validation (ABPP LC-MS/MS) Tox->ABPP Lead Compounds

Diagram 2: End-to-end in vitro screening and target validation workflow for novel nitroimidazoles.

Causality in Experimental Choices (E-E-A-T Insights)

As researchers, we do not merely execute steps; we design systems that interrogate molecular realities.

  • Why use Resazurin in Anaerobic Assays? Optical density (OD) readings are often confounded by the precipitation of highly conjugated, lipophilic 5-nitroimidazole derivatives in aqueous media. Resazurin relies on the metabolic reduction by living cells, providing a colorimetric readout that is immune to compound turbidity.

  • Why prioritize Knoevenagel Condensations with 2-Carbaldehyde? The 2-position of the imidazole ring is highly sensitive to steric and electronic modifications. By reacting 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with active methylene compounds (like 3(2H)-benzofuranones), we create a rigid, planar conjugated system[5]. This planarity enhances membrane permeability and shifts the reduction potential ( E1/2​ ) to a "sweet spot" (typically between -400 mV and -500 mV). If the potential is too low, the pathogen cannot reduce it; if too high, host mammalian enzymes will reduce it, causing severe cytotoxicity.

  • Why ABPP for Target Validation? Resistance is rarely monogenic. When a derivative shows efficacy against an MTZ-resistant strain, we cannot assume it simply acts as a better substrate for residual PFOR. ABPP provides unbiased, proteome-wide evidence of polypharmacology, proving whether the derivative is engaging novel essential proteins (e.g., in MRSA or VRE) rather than relying solely on redox cycling[4].

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: MDPI (Pharmaceuticals) URL:[Link]

  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis Source: Antimicrobial Agents and Chemotherapy (PMC / NIH) URL:[Link]

  • Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives Source: Molecules (ResearchGate) URL:[Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains Source: Jundishapur Journal of Microbiology (Brieflands) URL:[Link]

  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis Source: Parasitology (PMC / NIH) URL:[Link]

  • Target identification and validation of natural products or synthetic compounds by activity-based protein profiling Source: Technical University of Munich (mediaTUM) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Grounding: The Causality of Nitroimidazole Toxicity

Operational Logistics and Disposal Protocol for 5-Nitro-1H-imidazole-2-carbaldehyde As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of nitroimidazole-based the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Logistics and Disposal Protocol for 5-Nitro-1H-imidazole-2-carbaldehyde

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of nitroimidazole-based therapeutics. 5-Nitro-1H-imidazole-2-carbaldehyde is a critical electrophilic building block in medicinal chemistry. However, the very features that make it pharmacologically valuable—its reducible nitro group and reactive aldehyde—also dictate strict operational and environmental safety protocols.

This guide provides a self-validating framework for the handling and disposal of this compound, ensuring regulatory compliance, laboratory safety, and scientific rigor.

Before executing any disposal protocol, one must understand why standard laboratory disposal methods fail for this class of compounds. Nitroimidazoles are bioreductive molecules. In anaerobic or hypoxic environments (such as municipal wastewater treatment sludge), the −NO2​ group undergoes single-electron reduction to form highly reactive nitro radical anions ( R-NO2∙−​ ).

The Causality: If flushed into standard aqueous waste streams, these reactive intermediates induce DNA cross-linking in environmental microbial flora, leading to severe ecological toxicity and the potential generation of mutagenic byproducts. Therefore, biological degradation or aqueous drain disposal is strictly prohibited. Thermal destruction via controlled incineration is the only scientifically sound method for complete molecular obliteration[1].

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must parameterize the physical and chemical boundaries of the substance.

Table 1: Quantitative Hazard and Operational Parameters

ParameterValue / SpecificationOperational Implication
Chemical Formula C4​H3​N3​O3​ High nitrogen content dictates NOx​ generation upon combustion.
Physical State Solid (Crystalline Powder)Dust generation risk; requires HEPA-filtered local exhaust.
Incompatibilities Strong oxidizing agentsSegregate from peroxides/nitrates in waste accumulation areas.
Thermal Decomposition COx​ , NOx​ Incinerator must possess an alkaline flue gas scrubber[2].
Aqueous Solubility LowCannot be efficiently flushed; requires combustible organic solvents for liquid transfer.

Pre-Disposal Handling & Spill Response

A self-validating protocol ensures that every action has a verifiable safety check built into the workflow.

  • Engineering Controls : Always handle the dry powder within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent inhalation of mutagenic dust.

  • Self-Validating Spill Protocol :

    • Isolate: Evacuate the immediate 5-meter radius.

    • Contain: Do not use water. Use a non-sparking tool to cover the spill with damp sand or a commercial absorbent to suppress dust.

    • Collect: Sweep the stabilized mixture into a high-density polyethylene (HDPE) container.

    • Validate: Swab the spill area with a combustible solvent (e.g., ethanol) and inspect the swab under a UV lamp (nitroimidazoles exhibit distinct UV absorbance) to confirm complete decontamination before resuming operations.

Step-by-Step Disposal Methodologies

The following workflows are mandatory for the compliant destruction of 5-nitro-1H-imidazole-2-carbaldehyde and its derivatives.

Protocol A: Solid Waste Destruction

  • Solvent Solubilization : Do not send dry powder directly to the incinerator if avoidable, as concentrated dust poses an explosion hazard in the combustion chamber. Instead, dissolve or suspend the solid material in a highly combustible, non-halogenated solvent (e.g., ethanol or acetone)[2].

  • Transfer : Transfer the solution to a clearly labeled, chemically compatible waste carboy (e.g., PTFE or HDPE).

  • Incineration : Contract a licensed hazardous waste facility to perform controlled incineration.

  • Scrubber Verification : Ensure the facility's incinerator is equipped with an afterburner and an alkaline flue gas scrubber.

    • Causality: The combustion of the imidazole ring and nitro group produces toxic nitrogen oxides ( NOx​ ). The scrubber neutralizes these gases into benign aqueous nitrites/nitrates, preventing acid rain and atmospheric toxicity[1].

  • Validation : Maintain a chain-of-custody log and require a Certificate of Destruction (CoD) from the waste management facility confirming the specific combustion temperature ( >1000∘C ) and scrubber deployment.

Protocol B: Contaminated Packaging

  • Triple Rinsing : Empty containers still present a severe chemical hazard. Rinse the container three times with a compatible combustible solvent[1].

  • Rinsate Segregation : Add the rinsate to the liquid organic waste stream detailed in Protocol A.

  • Physical Destruction : Puncture or crush the rinsed container to permanently prevent unauthorized reuse[1].

  • Final Disposition : Dispose of the punctured, rinsed packaging in a sanitary landfill, or route it for incineration if the packaging material is combustible[1].

Waste Segregation Workflow

Proper segregation prevents exothermic reactions in waste carboys and dictates the final destruction pathway.

WasteDisposal Start 5-Nitroimidazole Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid Packaging Contaminated Packaging Start->Packaging Incineration Controlled Incineration (with Flue Gas Scrubbing) Solid->Incineration Dissolve in Combustible Solvent Halogenated Halogenated Solvent Mix? Liquid->Halogenated Rinse Triple Rinse with Combustible Solvent Packaging->Rinse OrgWasteH Halogenated Waste Stream Halogenated->OrgWasteH Yes OrgWasteNH Non-Halogenated Waste Stream Halogenated->OrgWasteNH No OrgWasteH->Incineration OrgWasteNH->Incineration Puncture Puncture Container (Prevent Reuse) Rinse->Puncture Puncture->Incineration Combustible Materials

Decision tree for the segregation and compliant disposal of nitroimidazole-contaminated waste.

References[1] "2-Nitroimidazole - Safety Data Sheet", ChemicalBook. Available at:https://www.chemicalbook.com/ProductChemicalPropertiesCB5244594_EN.htm[2] "2-methyl-5-nitro imidazole cas no 696-23-1 - Safety Data Sheet", CDH Fine Chemical. Available at:https://www.cdhfinechemical.com/images/product/msds/23_136125022_2-Methyl-5-NitroImidazole-CASNO-696-23-1-MSDS.pdf[3] "SAFETY DATA SHEET - 2-Bromo-4-nitroimidazole", TCI Chemicals. Available at:https://www.tcichemicals.com/assets/sds-files/en/B3503_EN.pdf

Sources

Handling

Personal protective equipment for handling 5-nitro-1H-imidazole-2-carbaldehyde

As a Senior Application Scientist, I frequently oversee the integration of highly reactive building blocks into drug discovery and chemical proteomics pipelines. 5-Nitro-1H-imidazole-2-carbaldehyde (and its methylated de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of highly reactive building blocks into drug discovery and chemical proteomics pipelines. 5-Nitro-1H-imidazole-2-carbaldehyde (and its methylated derivatives, such as CAS 4750-57-6) is a prime example[1]. It is an indispensable scaffold for synthesizing activity-based protein profiling (ABPP) probes and antimicrobial agents targeting pathogens like S. aureus[2]. However, the very mechanisms that make it a potent biological probe also make it a significant occupational hazard.

This guide provides a field-proven, self-validating operational architecture for handling 5-nitro-1H-imidazole-2-carbaldehyde, ensuring both scientific integrity and absolute laboratory safety.

Mechanistic Toxicology: Understanding the Hazard

To handle a chemical safely, you must understand why it is dangerous. Nitroimidazoles are classified as Acute Toxins (Oral Category 4) and Specific Target Organ Toxins (STOT SE Category 3 - Respiratory)[3][4].

The Causality of Toxicity: The biological activity of nitroimidazoles relies on the reduction of the nitro group by cellular nitroreductases. This single-electron transfer generates a highly reactive nitro radical anion. In a laboratory setting, accidental inhalation of aerosolized dust or dermal absorption (especially when dissolved in penetration-enhancing solvents like DMSO) can introduce these molecules into mammalian cells, where they induce oxidative stress and potential mutagenesis[2].

G A 5-Nitroimidazole Derivative B Nitroreductase Enzymes A->B Reduction C Nitro Radical Anion B->C e- transfer C->A Futile Cycling (O2) D Biomolecule Adducts C->D Covalent Binding E Cellular Toxicity (Mutagenesis) D->E Oxidative Stress

Fig 1. Nitroimidazole activation pathway illustrating the generation of reactive radical anions.

Personal Protective Equipment (PPE) Matrix

Because 5-nitro-1H-imidazole-2-carbaldehyde is a fine powder capable of causing severe respiratory and eye irritation[4], your PPE must act as a fail-safe barrier against both particulate aerosolization and solvent-mediated dermal transport.

PPE CategorySpecificationStandard / Justification
Hand Protection Nitrile, ≥0.11 mm (Splash), ≥0.4 mm (Contact)EN 374 / Prevents dermal absorption; double-glove when using DMSO/DMF.
Eye Protection Chemical Splash GogglesANSI Z87.1 / Protects against Category 2 eye irritants[3].
Body Protection FR Lab Coat, closed-toe shoesOSHA 29 CFR 1910.132 / Mitigates static discharge and prevents skin exposure.
Respiratory N95/P100 Particulate RespiratorNIOSH / Mandatory only if fume hood face velocity drops below 80 fpm.

Standard Operating Procedure: Handling & Execution

Do not simply follow these steps; verify them as you execute. This protocol is designed as a self-validating system to eliminate single points of failure.

Phase 1: Environmental Validation
  • Causality: Nitroimidazole powders are highly susceptible to static cling and aerosolization. Handling them in stagnant air guarantees exposure.

  • Step 1: Turn on the chemical fume hood and verify the digital monitor reads a face velocity between 80–120 feet per minute (fpm) .

  • Step 2: Self-Validation: Tape a small Kimwipe strip to the bottom of the sash. If it pulls steadily inward, your draft is sufficient.

Phase 2: Static-Free Weighing and Transfer
  • Causality: Static charge will cause the fine powder to aggressively repel from the spatula, contaminating the balance and creating an inhalation hazard.

  • Step 1: Place an anti-static ionizer bar next to the analytical balance inside the fume hood.

  • Step 2: Tare a disposable, anti-static weigh boat.

  • Step 3: Using a grounded metal spatula, carefully transfer the 5-nitro-1H-imidazole-2-carbaldehyde.

  • Step 4: Transfer the solid directly into the reaction vessel (e.g., a round-bottom flask) and immediately seal it with a septum before removing it from the weighing area.

Phase 3: Reaction Execution
  • Causality: In ABPP probe synthesis, this compound is frequently dissolved in polar aprotic solvents like DMSO or DMF[2]. These solvents are extreme penetration enhancers. If a droplet of DMSO containing the nitroimidazole touches your skin, it will bypass the stratum corneum instantly.

  • Step 1: Don a second pair of nitrile gloves (double-gloving).

  • Step 2: Introduce the solvent to the sealed reaction vessel via a syringe through the septum. This closed-system transfer prevents any aerosolized dust from escaping during solvation.

  • Step 3: Ensure the reaction is kept away from strong oxidizing agents, which are strictly incompatible with nitroimidazoles and can trigger uncontrolled exothermic reactions[3].

G Start 1. Environmental Setup (Fume Hood Verification) Weigh 2. Static-Free Weighing (Minimize Dust) Start->Weigh Transfer 3. Closed-System Transfer (Solvent Addition) Weigh->Transfer React 4. Reaction Execution (e.g., ABPP Probe Synthesis) Transfer->React Decon 5. In-Hood Decontamination (Solvent Wipe-Down) React->Decon Waste 6. Hazardous Waste Routing (Solid & Liquid) Decon->Waste

Fig 2. Step-by-step operational workflow for the safe handling and disposal of nitroimidazoles.

Spill Response & Waste Disposal Architecture

Post-experiment teardown is where the majority of cross-contamination occurs. Treat all surfaces that came into contact with the primary container as contaminated.

Decontamination Protocol
  • Wipe Down: Dampen a Kimwipe with ethanol or isopropanol (solvents in which the aldehyde is moderately soluble) and wipe the balance pan, spatulas, and hood deck.

  • Aqueous Wash: Follow the solvent wipe with a mild aqueous detergent wipe to remove any remaining residue.

Waste Routing

Improper disposal of nitro-aromatics can lead to environmental toxicity and regulatory fines[4].

  • Hazardous Organic Solid Waste: All weigh boats, contaminated outer gloves, and solvent-soaked Kimwipes must be placed in a sealed, clearly labeled solid waste drum. Do not leave contaminated paper exposed in the hood.

  • Hazardous Liquid Waste: Mother liquors and quenched aqueous layers must be segregated. If your reaction utilized halogenated solvents (e.g., DCM), route to the Halogenated Waste carboy. If using DMSO/DMF, route to the Non-Halogenated Waste carboy. Never mix these streams with nitric acid or other oxidizers.

References

  • Target identification and validation of natural products or synthetic compounds by activity-based protein profiling - mediaTUM. Technical University of Munich (TUM).
  • Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-. SIELC Technologies.
  • SAFETY DATA SHEET - 4-Nitroimidazole. Fisher Scientific.
  • 2-Nitroimidazole - Safety Data Sheet. ChemicalBook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-1H-imidazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-nitro-1H-imidazole-2-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.